Product packaging for Notoginsenoside T5(Cat. No.:)

Notoginsenoside T5

Cat. No.: B13412758
M. Wt: 753.0 g/mol
InChI Key: HXAJCOUXPGZOSR-AILNWJDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Notoginsenoside T5 is a useful research compound. Its molecular formula is C41H68O12 and its molecular weight is 753.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H68O12 B13412758 Notoginsenoside T5

Properties

Molecular Formula

C41H68O12

Molecular Weight

753.0 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-34(32(48)31(47)26(18-42)52-37)53-36-33(49)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37-,39-,40-,41-/m1/s1

InChI Key

HXAJCOUXPGZOSR-AILNWJDNSA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Solubility of Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5 is a dammarane-type triterpenoid glycoside, a class of saponins predominantly isolated from the traditional Chinese medicine Panax notoginseng. As a constituent of a widely studied medicinal plant, this compound holds potential for further investigation into its pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and solubility of this compound, compiled from publicly available scientific literature and chemical supplier data. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental chemical and physical properties are summarized in the table below. While a specific melting point has not been reported in the reviewed literature, its solid state at room temperature is consistently noted.

PropertyValueSource
Molecular Formula C₄₁H₆₈O₁₂[2]
Molecular Weight 752.97 g/mol [1][2]
CAS Number 769932-34-5[1][2][3][4][5]
Appearance White to off-white solid powder[1]
Purity Typically ≥95% (commercially available)[1][5]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[1][2]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. Based on available data, this compound is soluble in several organic solvents.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) Soluble[4]
Pyridine Soluble[4]
Methanol Soluble[4]
Ethanol Soluble[4]

Note: Specific quantitative solubility data (e.g., in mg/mL) for this compound is not consistently available in the public domain. For experimental purposes, it is recommended to determine the solubility empirically for the specific solvent and concentration required. The general advice for preparing stock solutions is to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. To enhance solubility, warming the solution to 37°C and using sonication may be beneficial.[3]

Stability

Direct and detailed stability studies for this compound are not extensively reported. However, general recommendations for storage in both powder and solvent forms suggest a degree of stability under appropriate conditions.[1][2] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at the recommended low temperatures. When preparing solutions, it is best practice to use them on the same day. If stock solutions are necessary, they should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3]

Potential Signaling Pathways

While specific studies detailing the signaling pathways modulated by this compound are limited, the broader family of ginsenosides and notoginsenosides from Panax notoginseng are known to interact with several key cellular signaling cascades. Notably, the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear Factor-kappa B (NF-κB) signaling pathways are frequently implicated in the pharmacological effects of these compounds. It is plausible that this compound may also exert its biological effects through modulation of these or related pathways.

G Hypothesized Signaling Pathway Modulation by this compound Notoginsenoside_T5 This compound Receptor Cell Surface Receptor Notoginsenoside_T5->Receptor Binds to or interacts with IKK IKK Notoginsenoside_T5->IKK Potential Inhibition PI3K PI3K Receptor->PI3K Activates Receptor->IKK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes NF_kB NF-κB IKK->NF_kB Activates Inflammation Inflammation NF_kB->Inflammation Promotes

Caption: Hypothesized signaling pathways influenced by this compound.

Experimental Protocols

The following are generalized experimental protocols for determining the key properties of a compound like this compound. These should be adapted based on specific laboratory conditions and equipment.

Determination of Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

G Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) Add_Excess->Equilibrate Separate Separate undissolved solid (e.g., centrifugation, filtration) Equilibrate->Separate Analyze Analyze the concentration of the supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate solubility (mg/mL) Analyze->Calculate End End Calculate->End

Caption: Workflow for determining solubility using the shake-flask method.

Methodology:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of this compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

G Forced Degradation Study Workflow Start Start Prepare_Solutions Prepare solutions of This compound Start->Prepare_Solutions Stress_Conditions Subject solutions to stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) Prepare_Solutions->Stress_Conditions Analyze_Samples Analyze samples at time points using a stability-indicating method (e.g., HPLC) Stress_Conditions->Analyze_Samples Identify_Degradants Identify and characterize degradation products (e.g., LC-MS) Analyze_Samples->Identify_Degradants Assess_Stability Assess the stability profile Identify_Degradants->Assess_Stability End End Assess_Stability->End

References

Unraveling the Formation of Notoginsenoside T5 in Panax notoginseng: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5, a dammarane-type saponin, is a constituent of processed Panax notoginseng that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its origin as a transformation product rather than a direct biosynthetic product. We delve into the general biosynthesis pathway of ginsenosides in P. notoginseng and subsequently detail the proposed chemical transformation pathways leading to the formation of this compound. This guide also presents detailed experimental protocols for the extraction, purification, and quantitative analysis of this compound, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The General Biosynthetic Pathway of Ginsenosides in Panax notoginseng

The diverse array of ginsenosides in Panax notoginseng are synthesized through a complex series of enzymatic reactions originating from two primary pathways for the synthesis of the isoprenoid precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

These precursors are utilized to form the triterpenoid backbone, dammarenediol-II, through the action of key enzymes including farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), squalene epoxidase (SE), and dammarenediol-II synthase (DS). The dammarenediol-II skeleton is then further modified by a suite of cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to produce the vast diversity of ginsenosides. Hydroxylation by CYP450s at various carbon positions of the aglycone, followed by glycosylation at these hydroxyl groups by UGTs, results in the formation of major ginsenosides such as Rb1, Rd, Re, and Rg1.

Ginsenoside Biosynthesis Pathway cluster_0 Upstream Pathway cluster_1 Dammarane Skeleton Formation & Modification MVA Pathway MVA Pathway IPP/DMAPP IPP/DMAPP MVA Pathway->IPP/DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP/DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP/DMAPP->Farnesyl Pyrophosphate (FPP) FPS Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene SS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II DS Protopanaxadiol (PPD) Protopanaxadiol (PPD) Dammarenediol-II->Protopanaxadiol (PPD) CYP450s Protopanaxatriol (PPT) Protopanaxatriol (PPT) Dammarenediol-II->Protopanaxatriol (PPT) CYP450s Major Ginsenosides (e.g., Rb1, Rd, Re, Rg1) Major Ginsenosides (e.g., Rb1, Rd, Re, Rg1) Protopanaxadiol (PPD)->Major Ginsenosides (e.g., Rb1, Rd, Re, Rg1) UGTs Protopanaxatriol (PPT)->Major Ginsenosides (e.g., Rb1, Rd, Re, Rg1) UGTs Notoginsenoside_T5_Formation Major PPD-type Ginsenosides\n(e.g., Ginsenoside Rb1, Rd) Major PPD-type Ginsenosides (e.g., Ginsenoside Rb1, Rd) This compound This compound Major PPD-type Ginsenosides\n(e.g., Ginsenoside Rb1, Rd)->this compound Acid Hydrolysis (Processing) Extraction_Workflow Start Start Dried P. notoginseng Powder Dried P. notoginseng Powder Start->Dried P. notoginseng Powder Reflux with 70% Ethanol Reflux with 70% Ethanol Dried P. notoginseng Powder->Reflux with 70% Ethanol Filter and Collect Supernatant Filter and Collect Supernatant Reflux with 70% Ethanol->Filter and Collect Supernatant Concentrate under Vacuum Concentrate under Vacuum Filter and Collect Supernatant->Concentrate under Vacuum Crude Saponin Extract Crude Saponin Extract Concentrate under Vacuum->Crude Saponin Extract End End Crude Saponin Extract->End

Notoginsenoside T5: A Technical Guide to its Discovery, Natural Sources, and Putative Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5 is a dammarane-type triterpenoid saponin, a class of compounds characteristic of the medicinal plant Panax notoginseng. First identified as a product of the mild acid hydrolysis of crude saponins from the roots and rhizomes of this plant, this compound represents one of the less abundant, yet potentially bioactive, constituents of this important traditional medicine. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound. It details the experimental methodologies for its isolation, purification, and structural elucidation, drawing from the primary literature. Although direct experimental evidence for the biological activity and specific signaling pathways modulated by this compound is currently limited, this guide explores putative mechanisms of action based on the well-documented activities of structurally related notoginsenosides. All quantitative data are presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams to facilitate understanding and further research into this unique natural product.

Discovery and Natural Sources

This compound was first reported as a novel dammarane-type triterpenoid glycoside isolated from the roots and rhizomes of Panax notoginseng (Burk.) F.H. Chen.[1][2] Its discovery was the result of subjecting a crude saponin extract from P. notoginseng to mild acid hydrolysis.[1][2] This process cleaves some of the sugar moieties from the more complex saponins, leading to the formation of less polar ginsenosides, including the "T" series of notoginsenosides.

The primary and currently only known natural source of the precursor saponins that yield this compound upon hydrolysis is the plant Panax notoginseng.[1][2] This perennial herb, belonging to the Araliaceae family, is predominantly found in the Yunnan and Guangxi provinces of China and has a long history of use in traditional Chinese medicine.[2] While the major saponins in P. notoginseng include ginsenosides Rb1, Rg1, and notoginsenoside R1, this compound is considered a minor ginsenoside, obtainable through specific processing conditions of the raw plant material.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C41H68O12[Teng et al., 2002]
Molecular Weight 753.0 g/mol [Teng et al., 2002]
Type of Compound Dammarane-type Triterpenoid Glycoside[Teng et al., 2002]

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process, beginning with the hydrolysis of a crude saponin extract, followed by chromatographic separation and spectroscopic analysis. The following protocols are based on the original discovery and general methods for ginsenoside isolation.

Mild Acid Hydrolysis of Crude Saponins

The generation of this compound is achieved through the partial hydrolysis of more complex saponins present in the crude extract of P. notoginseng.

Workflow for Mild Acid Hydrolysis

Figure 1. Workflow for the Generation of this compound A Crude Saponin Extract from Panax notoginseng B Mild Acid Hydrolysis (e.g., aqueous acetic acid) A->B C Neutralization B->C D Extraction with n-Butanol C->D E Concentration of n-Butanol Extract D->E F Hydrolysate containing this compound E->F

Caption: Workflow for the Generation of this compound

Protocol:

  • A crude saponin extract from the roots of Panax notoginseng is dissolved in a weak acid solution (e.g., 5% aqueous acetic acid).

  • The solution is heated at a controlled temperature (e.g., 60-80°C) for a specific duration to achieve partial hydrolysis.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate).

  • The neutralized solution is then partitioned with a water-immiscible organic solvent, such as n-butanol.

  • The n-butanol layer, containing the less polar ginsenosides, is separated and concentrated under reduced pressure to yield the hydrolysate.

Isolation and Purification

The hydrolysate is a complex mixture of various ginsenosides, from which this compound must be isolated and purified. This is typically achieved using a combination of chromatographic techniques.

Workflow for Isolation and Purification

Figure 2. General Workflow for this compound Isolation A Hydrolysate B Silica Gel Column Chromatography (Gradient Elution) A->B C Fraction Collection B->C D TLC or HPLC Analysis of Fractions C->D E Pooling of T5-rich Fractions D->E F Preparative HPLC (Reversed-Phase C18) E->F G Purified this compound F->G

Caption: General Workflow for this compound Isolation

Protocol:

  • Silica Gel Column Chromatography: The dried hydrolysate is subjected to silica gel column chromatography. A gradient elution system is employed, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

  • Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Preparative HPLC: The fractions enriched with this compound are pooled, concentrated, and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile and water.

Table 2: Representative Chromatographic Conditions for Ginsenoside Purification

ParameterSilica Gel Column ChromatographyPreparative RP-HPLC
Stationary Phase Silica gel (200-300 mesh)C18 (e.g., 10 µm)
Mobile Phase Gradient of Chloroform-Methanol-WaterGradient of Acetonitrile-Water
Detection TLC with colorimetric reagentUV at 203 nm
Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

  • NMR Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: These one-dimensional NMR experiments provide information about the proton and carbon environments within the molecule, respectively.

    • 2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons, thereby piecing together the overall structure of the aglycone and the sugar moieties, as well as determining the linkage points of the sugars to the aglycone.

While the specific spectral data from the original discovery paper by Teng et al. (2002) is not widely available, the structure was elucidated based on these standard spectroscopic methods.

Biological Activity and Signaling Pathways (Hypothetical)

Direct experimental studies on the biological activities and signaling pathways specifically modulated by this compound are scarce in the current scientific literature. However, based on the well-documented pharmacological effects of structurally similar notoginsenosides, such as Notoginsenoside R1, R2, and Ft1, we can hypothesize potential biological activities and signaling pathways for this compound.

Putative Biological Activities

Given its structural similarity to other bioactive ginsenosides, this compound may possess:

  • Anti-inflammatory effects: Many ginsenosides are known to inhibit the production of pro-inflammatory cytokines.

  • Cardioprotective properties: Several notoginsenosides have demonstrated protective effects against myocardial ischemia-reperfusion injury.

  • Neuroprotective potential: Some ginsenosides exhibit neuroprotective effects in models of neurodegenerative diseases.

  • Anti-cancer activity: Certain minor ginsenosides have shown cytotoxicity against various cancer cell lines.

Hypothetical Signaling Pathways

The signaling pathways modulated by other notoginsenosides provide a framework for predicting the potential targets of this compound.

Hypothetical Signaling Pathways for this compound

Figure 3. Hypothetical Signaling Pathways for this compound T5 This compound PI3K PI3K/Akt Pathway T5->PI3K Activation? MAPK MAPK/NF-κB Pathway T5->MAPK Inhibition? Cell_Survival Cell Survival PI3K->Cell_Survival Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Hypothetical Signaling Pathways for this compound

Based on the known activities of related compounds, this compound might:

  • Inhibit the NF-κB pathway: By potentially suppressing the phosphorylation of IκBα, it could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

  • Modulate the PI3K/Akt pathway: Activation of this pathway is a common mechanism for the pro-survival and protective effects of many ginsenosides.

  • Influence MAPK signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are often involved in the cellular response to stress and inflammation, and are frequently modulated by ginsenosides.

It is crucial to emphasize that these are hypothetical mechanisms based on structural analogy. Further experimental validation is required to elucidate the specific biological activities and signaling pathways of this compound.

Conclusion and Future Directions

This compound is a unique dammarane-type saponin derived from Panax notoginseng. While its discovery and the general methods for its isolation are established, a significant gap exists in the literature regarding its specific biological functions and mechanisms of action. The information available on structurally related notoginsenosides suggests that T5 may hold therapeutic potential in areas such as inflammation, cardiovascular disease, and neuroprotection.

Future research should focus on:

  • Total synthesis or optimized isolation of this compound to obtain sufficient quantities for comprehensive biological screening.

  • In vitro and in vivo studies to evaluate its pharmacological effects on various cell lines and animal models of disease.

  • Transcriptomic and proteomic analyses to identify the specific cellular targets and signaling pathways modulated by this compound.

A deeper understanding of the bioactivity of this compound will not only contribute to the broader knowledge of the pharmacology of Panax notoginseng but may also lead to the development of novel therapeutic agents.

References

The Pharmacological Profile of Notoginsenoside T5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for Notoginsenoside T5 is limited in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profile of the closely related and extensively studied compound, Notoginsenoside R1, as a representative member of the notoginsenoside family, to infer the potential properties of this compound. Further dedicated research on this compound is required to fully elucidate its specific activities.

Introduction

This compound is a dammarane-type saponin isolated from Panax notoginseng, a traditional Chinese medicine renowned for its diverse therapeutic properties. While research on this compound is still emerging, the pharmacological activities of related notoginsenosides, particularly Notoginsenoside R1, have been extensively investigated. These compounds have demonstrated significant potential in the treatment of cardiovascular diseases, neurological disorders, and inflammatory conditions. This technical guide synthesizes the available information on the pharmacological profile of notoginsenosides, with a primary focus on Notoginsenoside R1, to provide a foundational understanding for researchers, scientists, and drug development professionals.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on Notoginsenoside R1, offering insights into its potency and efficacy across different biological activities.

Table 1: In Vitro Efficacy of Notoginsenoside R1

Biological ActivityCell Line/SystemAssayEndpointResult
Anti-inflammatory Human Aortic Smooth Muscle Cells (HASMCs)TNF-α-induced PAI-1 expressionInhibition of PAI-1 mRNA and proteinDose-dependent decrease
RAW 264.7 MacrophagesLipopolysaccharide (LPS)-induced nitric oxide (NO) productionNO concentrationSignificant inhibition at 10, 20, 40 µM
Neuroprotection PC12 cellsH₂O₂-induced neurotoxicityCell viabilityIncreased cell survival
PC-12 cellsLPS-induced injuryApoptosis rateDecreased apoptosis
Anti-cancer A549 (Non-small cell lung cancer)MTT assayIC500.839 mg/ml
H22 (Hepatoma)CCK-8 assayInhibition of proliferationDose-dependent inhibition
Osteogenesis MC3T3-E1 (Pre-osteoblast)Alkaline Phosphatase (ALP) activityALP activityPeak activity at 50 µg/ml

Table 2: In Vivo Efficacy of Notoginsenoside R1

Therapeutic AreaAnimal ModelDosageRoute of AdministrationKey Findings
Ischemic Stroke Rat model of middle cerebral artery occlusion (MCAO)10 mg/kgIntraperitonealReduced infarct volume and neurological deficits.[1]
Spinal Cord Injury Rat model of spinal cord ischemia-reperfusion injuryNot specifiedNot specifiedImproved neurological function and reduced neuronal apoptosis.
Renal Ischemia-Reperfusion Injury Rat model50 mg/kg (pre-treatment)Not specifiedReduced serum urea and creatinine levels.[2]
Sepsis-Induced Cardiomyopathy CLP model in C57BL/6 miceNot specifiedIntraperitonealAmeliorated myocardial fibrosis.

Table 3: Pharmacokinetic Parameters of Notoginsenoside R1 in Rats

ParameterOral AdministrationIntravenous Administration
Bioavailability 0.25-0.29%-
Half-life (t1/2) > 8.0 hNot specified

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of notoginsenosides, providing a framework for reproducible research.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of a notoginsenoside on lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the notoginsenoside for 1 hour.

  • Inflammatory Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory mediators like iNOS and COX-2, and signaling proteins such as NF-κB and MAPKs.

In Vivo Neuroprotection Assessment in an Ischemic Stroke Model

Objective: To evaluate the neuroprotective effects of a notoginsenoside in a rat model of focal cerebral ischemia.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Methodology:

  • Animal Acclimatization: Rats are housed under standard laboratory conditions with free access to food and water for at least one week before the experiment.

  • Middle Cerebral Artery Occlusion (MCAO) Model: Anesthesia is induced, and a nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: The notoginsenoside or vehicle is administered at a specific dose and route (e.g., intraperitoneally) at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-surgery using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), the rats are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

  • Histological Analysis: Brain tissue sections are subjected to histological staining (e.g., H&E, Nissl) to assess neuronal damage.

  • Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., MPO, cytokines).

Signaling Pathways and Mechanisms of Action

Notoginsenosides exert their pharmacological effects by modulating multiple signaling pathways. The diagrams below illustrate some of the key pathways implicated in their mechanism of action.

Anti-inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 NGT5 This compound TAK1 TAK1 NGT5->TAK1 Inhibition IKK IKK NGT5->IKK Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 MAPK->AP1 Activation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nuc->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription

Caption: Anti-inflammatory signaling pathway modulated by Notoginsenosides.

Neuroprotective_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis NGT5 This compound PI3K PI3K NGT5->PI3K Activation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Bax Bax Oxidative_Stress->Bax Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Upregulation Akt->Bax Inhibition Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis_Node Apoptosis Caspase3->Apoptosis_Node

Caption: Neuroprotective signaling pathway of Notoginsenosides.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Neurons) Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Induction of Injury/Inflammation (e.g., LPS, H₂O₂) Treatment->Stimulation Biochemical_Assays Biochemical Assays (ELISA, Western Blot, qPCR) Stimulation->Biochemical_Assays Functional_Assays Functional Assays (Viability, Apoptosis) Stimulation->Functional_Assays Animal_Model Animal Model of Disease (e.g., MCAO, SCI) Drug_Admin Administration of This compound Animal_Model->Drug_Admin Behavioral_Tests Behavioral/Functional Assessments Drug_Admin->Behavioral_Tests Tissue_Collection Tissue Collection and Analysis Behavioral_Tests->Tissue_Collection Histology Histopathology Tissue_Collection->Histology Molecular_Analysis Molecular Analysis Tissue_Collection->Molecular_Analysis

Caption: General experimental workflow for investigating this compound.

Conclusion

While direct and extensive pharmacological data on this compound is currently lacking, the comprehensive research on the closely related Notoginsenoside R1 provides a strong foundation for predicting its therapeutic potential. The available evidence strongly suggests that notoginsenosides are potent bioactive compounds with significant anti-inflammatory, neuroprotective, and cardiovascular protective effects. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, MAPKs, and PI3K/Akt. The data presented in this guide underscore the need for further focused investigation into the specific pharmacological profile of this compound to validate and expand upon these promising findings. Such research will be crucial for unlocking the full therapeutic potential of this and other notoginsenosides in the development of novel treatments for a range of human diseases.

References

Preliminary Mechanistic Insights into Notoginsenoside T5: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated studies on the specific mechanism of action of Notoginsenoside T5 are not available in the public domain. This technical guide, therefore, presents a preliminary overview based on the well-documented mechanisms of closely related dammarane-type saponins isolated from Panax notoginseng, primarily Notoginsenoside R1 and Notoginsenoside R2. The information herein serves as a foundational resource for researchers and drug development professionals, offering hypothesized pathways and experimental designs that could be applicable to the study of this compound.

This compound is a dammarane glycoside isolated from the roots of P. notoginseng. While its unique biological activities are yet to be fully elucidated, the structural similarities to other major notoginsenosides suggest potential roles in key cellular processes, including apoptosis, inflammation, and cell cycle regulation. This guide summarizes the established mechanisms of these related compounds to provide a predictive framework for understanding this compound.

Table 1: Summary of In Vitro Anti-Proliferative and Apoptotic Effects of Related Notoginsenosides
CompoundCell LineAssayConcentration/IC50Key FindingsReference
Notoginsenoside R1 (NGR1) Human Colorectal Cancer (SW480)Cell ProliferationIC50: 127.1 - 259.2 µg/ml (steamed extract)Steaming enhances anti-proliferative activity.[1]
Human Cervical Cancer (HeLa)Apoptosis Assay0.2, 0.4, 0.8 mMInduced apoptosis in a dose-dependent manner.[2]
Keloid Fibroblasts (KEL FIB)Cell Viability, Apoptosis20, 30, 40 µMDecreased cell viability and induced apoptosis.[3]
20(S/R)-Notoginsenoside R2 Murine Hepatoma (H22)CCK-8 AssayIC50: 65.91 µg/mLInhibited cell proliferation.[4]
Murine Hepatoma (H22)TUNEL Assay50, 100 µg/mLInduced apoptosis rates of 25.03% and 60.10%, respectively.[4]

Potential Mechanisms of Action Based on Related Compounds

Based on extensive research on other notoginsenosides, particularly NGR1 and NGR2, the potential mechanisms of action for this compound can be hypothesized to involve the modulation of key signaling pathways implicated in cancer, inflammation, and other disease processes.

Induction of Apoptosis in Cancer Cells

A primary anti-cancer mechanism of notoginsenosides is the induction of apoptosis. Studies on NGR1 and NGR2 have demonstrated their ability to trigger programmed cell death in various cancer cell lines.

Hypothesized Signaling Pathway for Apoptosis Induction:

Notoginsenosides have been shown to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell survival and proliferation. Inhibition of this pathway leads to decreased cell viability and the induction of apoptosis.

apoptosis_pathway Notoginsenoside_T5 This compound (Hypothesized) PI3K PI3K Notoginsenoside_T5->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces anti_inflammatory_pathway cluster_nucleus Cytoplasm to Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK Activates Notoginsenoside_T5 This compound (Hypothesized) Notoginsenoside_T5->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF_κB NF-κB IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Activates Transcription cell_cycle_workflow Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Harvest Harvest and Fix Cells (e.g., 70% Ethanol) Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Determine Cell Cycle Distribution (G0/G1, S, G2/M) Analysis->Result

References

In Vitro Bioactivity of Notoginsenoside T5: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of research on the in vitro bioactivity of Notoginsenoside T5. While the user has requested an in-depth technical guide on this specific compound, including quantitative data, experimental protocols, and signaling pathway diagrams, such information is not available in the public domain.

This compound is a dammarane glycoside that has been isolated from the acidic deglycosylation of saponins from the roots of Panax notoginseng[1]. The primary research associated with this compound has been focused on its chemical transformation and preparation. Specifically, a 2018 study by Wang et al. published in the Journal of Ginseng Research details the acid hydrolyzing strategy to acquire rare notoginsenosides, including the family to which T5 belongs[2][3]. This research elucidates the chemical pathways and dynamic changes of saponin compositions under acidic conditions to produce these compounds[2][3].

However, this foundational chemical research does not extend into the biological activity of this compound. A thorough search for in vitro studies on its anti-inflammatory, anti-cancer, neuroprotective, or other biological effects has yielded no specific results. Consequently, there is no quantitative data to summarize in tables, no established experimental protocols for its bioactivity screening, and no identified signaling pathways to visualize.

Alternative Focus: Bioactivity of Well-Characterized Notoginsenosides

In contrast to the lack of data on this compound, extensive research is available for other related compounds from Panax notoginseng, such as Notoginsenoside R1 (NGR1). Should the user be interested, a detailed technical guide on the in vitro bioactivity of Notoginsenoside R1 can be provided. This would include its demonstrated effects on:

  • Anti-inflammatory pathways: Inhibition of TNF-α and other pro-inflammatory cytokines.

  • Anti-cancer activity: Induction of apoptosis and inhibition of proliferation in various cancer cell lines.

  • Neuroprotection: Protective effects against glutamate-induced neurotoxicity and amyloid-β-induced inflammation.

  • Cardiovascular effects: Modulation of vascular endothelial cell function.

  • Osteogenesis: Promotion of osteoblast differentiation and mineralization.

Detailed experimental protocols, quantitative data from various in vitro assays (e.g., MTT, ELISA, Western Blot), and diagrams of implicated signaling pathways (e.g., PI3K/Akt, NF-κB) for Notoginsenoside R1 are readily available in the scientific literature.

At present, the scientific community has not published research on the in vitro bioactivity of this compound. The existing literature is confined to its chemical synthesis and isolation. Therefore, the core requirements for a technical guide on the bioactivity of this compound, including data presentation, experimental protocols, and visualizations, cannot be met. Researchers and drug development professionals interested in the therapeutic potential of notoginsenosides are encouraged to explore the extensive literature on more thoroughly investigated compounds like Notoginsenoside R1.

References

Notoginsenoside T5: A Literature Review and Analysis of Existing Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Notoginsenoside T5, a dammarane-type saponin isolated from Panax notoginseng. This technical guide synthesizes the limited available information on this compound and provides a broader context through the extensive research conducted on related notoginsenosides and ginsenosides, offering insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring dammarane-type glycoside, a class of triterpenoid saponins characteristic of the Panax genus. It is isolated from the roots and rhizomes of Panax notoginseng (Burk.) F.H. Chen, a perennial herb highly valued in traditional Chinese medicine for its therapeutic properties, including hemostasis, cardiovascular protection, and anti-inflammatory effects. While the broader class of notoginsenosides and ginsenosides has been the subject of extensive scientific investigation, research focusing specifically on this compound is notably limited. This guide aims to present the current state of knowledge on this compound and to extrapolate potential areas of interest based on the well-documented activities of its chemical relatives.

Physicochemical Properties

This compound is characterized by its dammarane skeleton, a tetracyclic triterpene core, with sugar moieties attached. The specific structure and stereochemistry of these glycosidic linkages contribute to the unique, albeit largely uncharacterized, biological activities of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₁H₇₀O₁₂
Molecular Weight 755.0 g/mol
Type Dammarane Glycoside
Source Roots and Rhizomes of Panax notoginseng

Extraction and Isolation Protocols

Detailed experimental protocols for the specific extraction and isolation of this compound are not extensively published. However, general methods for the extraction and purification of saponins from P. notoginseng are well-established and can be adapted for the targeted isolation of this compound. These protocols typically involve solvent extraction followed by various chromatographic techniques.

General Extraction Methodology

A common procedure for extracting total saponins from P. notoginseng involves the following steps:

  • Sample Preparation: The dried and powdered roots and rhizomes of P. notoginseng are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, using methods such as maceration, reflux, or ultrasound-assisted extraction to enhance efficiency.

  • Solvent Removal: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned with different organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility. Saponins are typically enriched in the n-butanol fraction.

Isolation by Chromatography

The saponin-rich fraction is further purified using a combination of chromatographic techniques to isolate individual compounds like this compound.

  • Macroporous Resin Column Chromatography: The n-butanol fraction is often first subjected to macroporous resin chromatography for preliminary purification and enrichment of total saponins.

  • Silica Gel Column Chromatography: Further separation is achieved using silica gel column chromatography with a gradient elution system of solvents like chloroform-methanol-water.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound to a high degree of purity is typically accomplished using Prep-HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

G cluster_extraction Extraction cluster_purification Purification P. notoginseng P. notoginseng Powdered Material Powdered Material P. notoginseng->Powdered Material Drying & Grinding Crude Extract Crude Extract Powdered Material->Crude Extract Methanol/Ethanol Extraction Saponin-Rich Fraction Saponin-Rich Fraction Crude Extract->Saponin-Rich Fraction Liquid-Liquid Partitioning Partially Purified Fractions Partially Purified Fractions Saponin-Rich Fraction->Partially Purified Fractions Column Chromatography (Macroporous Resin, Silica Gel) Isolated this compound Isolated this compound Partially Purified Fractions->Isolated this compound Prep-HPLC

Fig. 1: General workflow for the extraction and isolation of this compound.

Pharmacological Activities and Signaling Pathways of Related Notoginsenosides

Due to the scarcity of research on this compound, this section will focus on the well-documented pharmacological activities and signaling pathways of other prominent notoginsenosides and ginsenosides. This information provides a valuable framework for predicting the potential therapeutic effects of this compound. The primary activities of these related compounds include anti-inflammatory, neuroprotective, and cardioprotective effects.

Anti-inflammatory Effects

Many ginsenosides and notoginsenosides exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).

Several notoginsenosides, such as Notoginsenoside R1, have been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα and preventing the nuclear translocation of NF-κB.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Notoginsenosides (e.g., R1) Notoginsenosides (e.g., R1) Notoginsenosides (e.g., R1)->IKK Inhibition

Fig. 2: Inhibition of the NF-κB signaling pathway by notoginsenosides.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to resolve inflammation and protect against oxidative damage. Notoginsenoside R1 has been reported to activate the Nrf2/ARE pathway, thereby enhancing the cellular antioxidant defense system.

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) Transcription Notoginsenosides (e.g., R1) Notoginsenosides (e.g., R1) Notoginsenosides (e.g., R1)->Nrf2 Activation

Fig. 3: Activation of the Nrf2/ARE pathway by notoginsenosides.
Neuroprotective Effects

Ginsenosides have demonstrated significant neuroprotective properties in various models of neurological disorders. These effects are attributed to their ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells.

Table 2: Summary of In Vitro Neuroprotective Effects of Selected Ginsenosides

GinsenosideCell LineInsultConcentrationObserved Effect
Ginsenoside Rg1 PC12 cellsMPP+10-100 µMIncreased cell viability, reduced apoptosis
Ginsenoside Rb1 SH-SY5Y cells6-OHDA1-20 µMAttenuated oxidative stress, inhibited caspase-3 activity
Notoginsenoside R1 Primary cortical neuronsGlutamate5-50 µMReduced excitotoxicity, preserved mitochondrial function
Cardioprotective Effects

The cardiovascular benefits of P. notoginseng are well-recognized, and its constituent saponins play a crucial role in these effects. They contribute to the protection of the cardiovascular system through various mechanisms, including the regulation of vascular tone, inhibition of platelet aggregation, and protection against ischemia-reperfusion injury.

Table 3: Summary of In Vivo Cardioprotective Effects of Selected Notoginsenosides

NotoginsenosideAnimal ModelInjury ModelDosageKey Findings
Notoginsenoside R1 RatsMyocardial ischemia-reperfusion5-20 mg/kgReduced infarct size, improved cardiac function
Ginsenoside Rb1 MiceDoxorubicin-induced cardiotoxicity10-40 mg/kgAttenuated myocardial apoptosis, reduced oxidative stress
Ginsenoside Rg1 RatsIsoproterenol-induced myocardial infarction20-80 mg/kgImproved hemodynamic parameters, decreased cardiac fibrosis

Conclusion and Future Directions

This compound remains a largely unexplored component of Panax notoginseng. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and therapeutic potential. The extensive research on related notoginsenosides and ginsenosides, particularly in the areas of anti-inflammatory, neuroprotective, and cardioprotective effects, provides a strong rationale for investigating this compound in these contexts.

Future research should prioritize the following:

  • Isolation and Characterization: Development of efficient and scalable methods for the isolation of this compound to enable comprehensive biological screening.

  • In Vitro Studies: Evaluation of the cytotoxic, anti-inflammatory, antioxidant, and neuroprotective effects of this compound in relevant cell-based assays.

  • In Vivo Studies: Investigation of the pharmacokinetic profile and therapeutic efficacy of this compound in animal models of disease.

  • Mechanistic Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

A thorough investigation of this compound holds the potential to uncover a novel therapeutic agent with applications in a range of human diseases, further expanding the pharmacological value of Panax notoginseng. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

Unveiling the Therapeutic Potential of Notoginsenoside T5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience:

The field of natural product pharmacology is vast and ever-evolving. While our goal is to provide an in-depth technical guide on the therapeutic targets of Notoginsenoside T5, our comprehensive literature review has revealed a significant gap in the current scientific landscape. At present, there is a notable scarcity of specific research elucidating the direct biological activities, molecular targets, and mechanisms of action for this compound. It is a dammarane glycoside isolated from Panax notoginseng, but beyond its identification and chemical structure, its pharmacological profile remains largely unexplored.

The following guide, therefore, pivots to a closely related and extensively studied compound from the same plant: Notoginsenoside R1 . The wealth of available data on Notoginsenoside R1 allows us to construct a detailed guide that adheres to the requested format, including quantitative data, experimental protocols, and signaling pathway diagrams. We believe this comprehensive overview of Notoginsenoside R1 can serve as a valuable blueprint for future investigations into the therapeutic potential of this compound and other lesser-known saponins from Panax notoginseng.

In-Depth Technical Guide: Potential Therapeutic Targets of Notoginsenoside R1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Notoginsenoside R1 (NGR1) is one of the most abundant and pharmacologically significant saponins isolated from the traditional Chinese medicine Panax notoginseng. It is a protopanaxatriol-type ginsenoside that has garnered considerable attention for its diverse therapeutic effects, particularly in the realms of cardiovascular diseases, neurological disorders, and inflammatory conditions. This guide provides a detailed examination of the known molecular targets and signaling pathways modulated by NGR1, supported by quantitative data and experimental methodologies from key studies.

Data Presentation: Quantitative Effects of Notoginsenoside R1

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a clear comparison of NGR1's efficacy across different experimental models.

Table 1: In Vitro Efficacy of Notoginsenoside R1

Cell LineExperimental ModelTreatment ConcentrationKey FindingReference
H9c2 CardiomyocytesHigh Glucose-Induced Injury10, 20, 40 µMAttenuated apoptosis and reduced reactive oxygen species (ROS) production.[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Oxygen-Glucose Deprivation/Reperfusion (OGD/R)1, 10, 20 µMIncreased cell viability and reduced apoptosis.[2]
Primary OsteoblastsOsteogenic Differentiation50 µg/mLPeak proliferation and alkaline phosphatase (ALP) activity.[3]
Keloid FibroblastsHyperproliferation20, 30, 40 µMDecreased cell viability and induced apoptosis.[4]

Table 2: In Vivo Efficacy of Notoginsenoside R1

Animal ModelDisease ModelDosageKey FindingReference
MiceSepsis-Induced Cardiomyopathy (CLP model)25 mg/kg (i.p.)Ameliorated myocardial fibrosis and reduced inflammatory cytokine levels.[2]
RatsIschemia-Reperfusion (I/R) Injury10 mg/kgAttenuated intestinal microvascular hyperpermeability and inflammatory cytokine production.[2]
db/db MiceDiabetic EncephalopathyNot SpecifiedAmeliorated cognitive dysfunction and reduced oxidative stress in the hippocampus.
Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

1. Cell Viability Assay (CCK-8)

  • Objective: To assess the effect of NGR1 on the viability of keloid fibroblasts.[4]

  • Methodology:

    • Seed keloid fibroblasts into 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

    • Treat the cells with varying concentrations of NGR1 (e.g., 0, 10, 20, 30, 40, 50 µM) for 24, 48, and 72 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. In Vivo Sepsis-Induced Cardiomyopathy Model

  • Objective: To evaluate the protective effects of NGR1 against sepsis-induced myocardial injury in mice.[2]

  • Methodology:

    • Administer NGR1 (25 mg/kg) or saline intraperitoneally (i.p.) to C57BL/6 mice once daily for 5 days.

    • On day 6, induce sepsis via cecal ligation and puncture (CLP).

    • Collect heart tissues 24 hours after CLP for histological and molecular analysis (e.g., Masson's trichrome staining for fibrosis, ELISA for inflammatory cytokines).

3. Everted Rat Gut Sac Model for Intestinal Absorption

  • Objective: To investigate the effect of NGR1 on the intestinal absorption of other compounds, such as geniposide.[5]

  • Methodology:

    • Evert a segment of the rat small intestine and ligate at one end to form a sac.

    • Fill the sac with a known concentration of the test compound (e.g., geniposide) with or without NGR1.

    • Incubate the sac in an oxygenated buffer solution at 37°C.

    • At predetermined time intervals, collect samples from the serosal side (inside the sac) to measure the amount of the compound that has been transported across the intestinal wall.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Mechanisms of Action

NGR1 exerts its therapeutic effects by modulating a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

1. Anti-Inflammatory and Cardioprotective Signaling

NGR1 has been shown to mitigate inflammatory responses and protect cardiomyocytes, in part by activating the AMPK/Nrf2 signaling pathway. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[1]

NGR1_Cardioprotection NGR1 Notoginsenoside R1 AMPK AMPK NGR1->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates Apoptosis Apoptosis HO1->Apoptosis Inhibits ROS Oxidative Stress HO1->ROS Reduces NGR1_Angiogenesis cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway NGR1 Notoginsenoside R1 PI3K PI3K NGR1->PI3K MAPK MAPK NGR1->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Neuroprotection Neuroprotection Akt->Neuroprotection ERK ERK MAPK->ERK ERK->Angiogenesis ERK->Neuroprotection NGR1_Fibroblast NGR1 Notoginsenoside R1 VEGF VEGF Expression NGR1->VEGF Downregulates CellCycle Cell Cycle Arrest VEGF->CellCycle Promotes Progression Apoptosis Increased Apoptosis VEGF->Apoptosis Inhibits

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Materials and Methods

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is employed. The chromatographic separation is typically achieved on a C18 column.[4][5] The mobile phase often consists of a gradient mixture of water and acetonitrile.[5][7]

Table 1: Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Time (min)
0
25
40
45
50
60
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 203 nm[5][7]
Injection Volume 10 µL
Run Time 60 minutes

Experimental Protocols

Standard Solution Preparation: Accurately weigh a suitable amount of Notoginsenoside T5 reference standard and dissolve it in methanol to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations for calibration.

Sample Preparation: Accurately weigh the sample powder, and extract with a suitable solvent, such as methanol, using ultrasonication. Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Protocol: The developed HPLC-UV method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][8][9]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank, a placebo, the standard solution, and the sample solution.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is assessed by analyzing a series of at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is determined by a recovery study, by adding known amounts of the standard to a placebo. The percentage recovery is then calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with common ratios being 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10150234
25375585
50751169
1001502338
2003004676
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg)Amount Found (µg)Recovery (%)
80%8079.299.0
100%100101.5101.5
120%120118.899.0
Average Recovery (%) 99.8

Table 4: Precision Data

Repeatability (Intra-day) %RSDIntermediate Precision (Inter-day) %RSD
Concentration 1 (Low) 1.21.8
Concentration 2 (Medium) 0.81.5
Concentration 3 (High) 0.51.2

Table 5: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions hplc_injection Inject into HPLC System prep_std->hplc_injection prep_sample Prepare Sample Solutions prep_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection specificity Specificity uv_detection->specificity linearity Linearity & Range uv_detection->linearity accuracy Accuracy uv_detection->accuracy precision Precision uv_detection->precision lod_loq LOD & LOQ uv_detection->lod_loq

Caption: Experimental workflow for HPLC-UV method development and validation.

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Range Range Linearity->Range

Caption: Logical relationship of analytical method validation parameters.

References

Application Notes: Extraction and Purification of Notoginsenoside T5 from Panax notoginseng

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5 is a rare and pharmacologically significant minor dammarane-type saponin derived from Panax notoginseng. Unlike major ginsenosides, this compound is not typically found in substantial quantities in the raw plant material. Instead, it is primarily obtained through the structural transformation of more abundant precursor saponins via a weak acid hydrolysis reaction.[1][2] This process involves the selective cleavage of sugar moieties from the main saponin structures.

These application notes provide a comprehensive overview and detailed protocols for a multi-step strategy to obtain high-purity this compound. The process encompasses the initial extraction and enrichment of total saponins from Panax notoginseng, followed by a controlled acid-catalyzed transformation to generate minor saponins, and concluding with the chromatographic purification of the target compound, this compound.

Overall Experimental Workflow

The complete process for isolating this compound is a sequential, multi-stage procedure. It begins with the processing of the raw herbal material to enrich the total saponin content, which then serves as the substrate for a chemical transformation reaction. The final stage involves high-resolution chromatographic separation to isolate the specific target compound from a complex mixture of other minor saponins.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Chemical Transformation cluster_2 Stage 3: Final Purification RawMaterial Panax notoginseng (Dried Roots) Extraction Protocol 1A: Ethanol Extraction RawMaterial->Extraction 80% Ethanol Enrichment Protocol 1B: Macroporous Resin Chromatography Extraction->Enrichment Crude Extract TotalSaponins PNS Fraction Enrichment->TotalSaponins Total Saponins (PNS) Hydrolysis Protocol 2: Weak Acid Hydrolysis TotalSaponins->Hydrolysis Acetic Acid, 55°C ReactionMixture Hydrolysate Mixture Hydrolysis->ReactionMixture PrepHPLC Protocol 3: Preparative HPLC ReactionMixture->PrepHPLC Acetonitrile-Water Gradient PurifiedT5 This compound (>95% Purity) PrepHPLC->PurifiedT5

Caption: Overall workflow for this compound production.

Protocol 1: Extraction and Enrichment of Total Saponins (PNS)

This protocol details the initial extraction of total saponins from the dried roots of Panax notoginseng and their subsequent enrichment using macroporous resin chromatography.

1A: Ultrasonic-Assisted Ethanol Extraction

  • Objective: To efficiently extract total saponins from the raw plant material.

  • Materials:

    • Dried Panax notoginseng root powder.

    • 80-86% Ethanol (v/v).[3]

    • Deionized water.

  • Methodology:

    • Combine the Panax notoginseng powder with 86% ethanol at a liquid-to-solid ratio of 19:1 (mL/g).[3]

    • Perform ultrasonic-assisted extraction for 1.5 hours at a controlled temperature.[3]

    • Filter the mixture to separate the ethanolic extract from the solid residue.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude saponin concentrate.

1B: Macroporous Resin Chromatography Enrichment

  • Objective: To remove polar impurities (e.g., sugars) and enrich the total saponin content.

  • Materials:

    • Crude saponin concentrate from Protocol 1A.

    • Macroporous adsorption resin (e.g., D101 or HPD-100).[3][4]

    • Deionized water.

    • 20% Ethanol (v/v).

    • 70% Ethanol (v/v).[4]

  • Methodology:

    • Pre-treat the macroporous resin by soaking it in 96% ethanol for 12 hours, then wash thoroughly with deionized water.[4]

    • Pack the activated resin into a glass column.

    • Dilute the crude saponin concentrate with deionized water and load it onto the column at a controlled flow rate (e.g., 10 mL/minute).[4]

    • Wash the column with 5-10 bed volumes of deionized water to remove highly polar impurities.

    • Subsequently, wash the column with 5-10 bed volumes of 20% ethanol to remove additional impurities.[4]

    • Elute the target total saponins from the resin using 5-10 bed volumes of 70% ethanol at a flow rate of 20 mL/minute.[4]

    • Collect the 70% ethanol fraction and concentrate it under reduced pressure at 60°C to yield the enriched Total Panax Notoginseng Saponins (PNS) fraction.[4]

ParameterValue / ConditionReference
Extraction Solvent 86% Ethanol[3]
Liquid-to-Solid Ratio 19:1 (mL/g)[3]
Extraction Time 1.5 hours[3]
Enrichment Resin D101 or HPD-100 Macroporous Resin[3][4]
Wash Solvents Deionized Water, 20% Ethanol[4]
Elution Solvent 70% Ethanol[4]
Expected PNS Yield Approx. 8% of raw material dry weight[5]
Table 1: Summary of parameters for Total Saponin extraction and enrichment.

Protocol 2: Weak Acid Hydrolysis for Saponin Transformation

This protocol describes the conversion of major saponins within the enriched PNS fraction into minor saponins, including this compound.

G Major Major Saponins (e.g., Ginsenoside Rb1, Rc, etc.) Hydrolysis Weak Acid Hydrolysis (H+, Heat) Major->Hydrolysis Minor Mixture of Minor Saponins (this compound, Ft1, etc.) Hydrolysis->Minor Cleavage Cleavage of Sugar Moieties Hydrolysis->Cleavage

References

Application Note: Notoginsenoside T5 Cell-Based Assay for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Notoginsenoside T5 is a dammarane glycoside isolated from the traditional medicinal herb Panax notoginseng. While the pharmacological activities of many notoginsenosides, such as Notoginsenoside R1 (NG-R1), have been extensively studied, specific data on the anti-inflammatory potential of this compound is not yet widely available. Structurally related compounds, like NG-R1, have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1][2][3][4]. These pathways are crucial in the inflammatory response, regulating the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This application note provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound. The assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a well-established in vitro model for inflammation. This protocol will guide researchers in determining the potential of this compound to inhibit the production of key inflammatory mediators.

Hypothesized Mechanism of Action

Based on the known mechanisms of other notoginsenosides, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to an inflammatory stimulus like LPS, these pathways trigger the transcription and release of pro-inflammatory cytokines and enzymes. This compound is postulated to interfere with this cascade, leading to a reduction in the inflammatory response.

Notoginsenoside_T5_Anti_inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activates IKK IKK TLR4->IKK Activates p_MAPK Phosphorylated MAPKs MAPK_Pathway->p_MAPK IκBα IκBα IKK->IκBα Phosphorylates NF_κB_IκBα IκBα NF-κB IκBα->NF_κB_IκBα Degrades NF_κB NF-κB (p65/p50) p_NF_κB Activated NF-κB NF_κB->p_NF_κB NF_κB_IκBα->NF_κB Releases Notoginsenoside_T5 This compound Notoginsenoside_T5->MAPK_Pathway Inhibits Notoginsenoside_T5->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription p_MAPK->Inflammatory_Genes p_NF_κB->Inflammatory_Genes Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, iNOS) Inflammatory_Genes->Cytokines Leads to production of

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

This section details the necessary protocols for conducting the cell-based assay.

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • This compound (powder)

  • Lipopolysaccharide (LPS) from E. coli

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain optimal growth.

Experimental Workflow

The overall workflow for the assay is depicted below.

Experimental_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound (various concentrations) Incubate_24h->Pretreat Incubate_1h Incubate for 1 hour Pretreat->Incubate_1h Stimulate Stimulate with LPS (1 µg/mL) Incubate_1h->Stimulate Incubate_24h_2 Incubate for 24 hours Stimulate->Incubate_24h_2 Collect_Supernatant Collect supernatant for NO and cytokine analysis Incubate_24h_2->Collect_Supernatant Add_MTT Add MTT to remaining cells for viability assay Incubate_24h_2->Add_MTT Analyze_Data Analyze and tabulate data Collect_Supernatant->Analyze_Data Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vitro Neuroprotection Assay Using Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5, a saponin derived from Panax notoginseng, is a promising candidate for neuroprotective drug development. Its potential to mitigate neuronal damage is of significant interest in the research of neurodegenerative diseases and acute brain injury. These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of this compound in an in vitro setting. The methodologies described herein are foundational for screening and characterizing neuroprotective compounds.

The neuroprotective activity of this compound is evaluated through a series of established in vitro assays that measure key indicators of cell health and apoptosis in a neuronal cell model, typically human neuroblastoma SH-SY5Y cells, subjected to an neurotoxic insult (e.g., oxidative stress induced by hydrogen peroxide (H₂O₂), or glutamate-induced excitotoxicity).

Key Experimental Assays

The neuroprotective potential of this compound is assessed using the following core assays:

  • MTT Assay: To evaluate the effect of this compound on neuronal cell viability and metabolic activity.

  • LDH Release Assay: To quantify cell membrane integrity and cytotoxicity.

  • Annexin V-FITC/PI Flow Cytometry: To detect and quantify apoptotic and necrotic cell populations.

  • Western Blot Analysis: To investigate the molecular mechanism of neuroprotection by examining the expression of key apoptosis-related proteins, such as Bcl-2 and Bax.

Data Presentation

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%)
Control (untreated)-100 ± 5.2
Neurotoxin (e.g., 100 µM H₂O₂)-52.3 ± 4.1
This compound + Neurotoxin161.5 ± 3.8
This compound + Neurotoxin1075.8 ± 4.5
This compound + Neurotoxin5088.2 ± 3.9
This compound only5098.7 ± 4.7

Table 2: Effect of this compound on Cytotoxicity (LDH Release Assay)

Treatment GroupConcentration (µM)LDH Release (% of Maximum)
Control (untreated)-15.2 ± 2.1
Neurotoxin (e.g., 100 µM H₂O₂)-85.7 ± 6.3
This compound + Neurotoxin171.4 ± 5.5
This compound + Neurotoxin1055.9 ± 4.8
This compound + Neurotoxin5030.1 ± 3.9
This compound only5016.5 ± 2.4

Table 3: Effect of this compound on Apoptosis (Annexin V-FITC/PI Flow Cytometry)

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (untreated)-3.1 ± 0.81.5 ± 0.4
Neurotoxin (e.g., 100 µM H₂O₂)-28.9 ± 3.215.7 ± 2.1
This compound + Neurotoxin1018.5 ± 2.59.8 ± 1.5
This compound + Neurotoxin509.2 ± 1.84.6 ± 0.9

Table 4: Effect of this compound on Bcl-2 and Bax Protein Expression (Western Blot)

Treatment GroupConcentration (µM)Relative Bcl-2 ExpressionRelative Bax ExpressionBcl-2/Bax Ratio
Control (untreated)-1.001.001.00
Neurotoxin (e.g., 100 µM H₂O₂)-0.45 ± 0.052.10 ± 0.180.21
This compound + Neurotoxin500.85 ± 0.071.25 ± 0.110.68

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Neuroprotection Assays cluster_analysis Data Analysis cell_culture Seed SH-SY5Y cells in 96-well or 6-well plates pre_treatment Pre-treat with This compound cell_culture->pre_treatment 24h neurotoxin Induce neurotoxicity (e.g., H₂O₂ or Glutamate) pre_treatment->neurotoxin 2h mtt_assay MTT Assay (Cell Viability) neurotoxin->mtt_assay 24h ldh_assay LDH Assay (Cytotoxicity) neurotoxin->ldh_assay 24h flow_cytometry Flow Cytometry (Apoptosis) neurotoxin->flow_cytometry 24h western_blot Western Blot (Protein Expression) neurotoxin->western_blot 24h data_quantification Quantify Results mtt_assay->data_quantification ldh_assay->data_quantification flow_cytometry->data_quantification western_blot->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis conclusion Evaluate Neuroprotective Efficacy statistical_analysis->conclusion

Caption: Experimental workflow for in vitro neuroprotection assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding:

    • For MTT and LDH assays, seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.

    • For flow cytometry and western blotting, seed cells in 6-well plates at a density of 5 x 10⁵ cells/well.

  • Treatment:

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂ or 10 mM glutamate) and incubate for 24 hours. Include appropriate control groups (untreated, neurotoxin only, this compound only).

MTT Cell Viability Assay[1][2][3][4][5]
  • After the 24-hour treatment period, remove the culture medium.

  • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

LDH Cytotoxicity Assay[6][7][8]
  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measure the absorbance of the formazan product at the recommended wavelength (usually around 490 nm) using a microplate reader.[3]

  • Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with lysis buffer).

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry[9][10][11][12]
  • Harvest the cells by trypsinization and collect the culture supernatant to include any detached apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]

  • Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analyze the stained cells immediately using a flow cytometer.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis of Bcl-2 and Bax[13][14][15]
  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bcl-2/Bax ratio.

Signaling Pathway

The neuroprotective effects of ginsenosides, including this compound, are often mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. Activation of this pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax, thereby inhibiting the mitochondrial apoptotic cascade.

signaling_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_mitochondrion T5 This compound Receptor Receptor T5->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Downregulates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Mito Mitochondrion Bax->Mito Promotes pore formation Bcl2->Mito Inhibits pore formation CytoC Cytochrome c Mito->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Initiates

Caption: Proposed neuroprotective signaling pathway of this compound.

References

Notoginsenoside T5: Application in Cardiovascular Disease Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, publicly available research specifically detailing the application of Notoginsenoside T5 in cardiovascular disease models is limited. This compound is a dammarane glycoside isolated from the acidic deglycosylation of saponins from the roots of Panax notoginseng.[1] Much of the extensive cardiovascular research on notoginsenosides has focused on other derivatives, most notably Notoginsenoside R1 (NG-R1).

This document will provide a comprehensive overview of the application of the closely related and well-studied Notoginsenoside R1 (NG-R1) in various cardiovascular disease models. The provided data, protocols, and described signaling pathways for NG-R1 can serve as a valuable reference and starting point for researchers, scientists, and drug development professionals interested in investigating the potential of this compound. It is crucial to note that these methodologies and findings would require specific adaptation and validation for this compound.

I. Introduction to Notoginsenosides in Cardiovascular Disease

Panax notoginseng saponins (PNS) are the primary active compounds extracted from the traditional Chinese medicine Panax notoginseng, which has been used for centuries to treat cardiovascular ailments.[2][3] Among these saponins, Notoginsenoside R1 (NG-R1) is a major bioactive component that has demonstrated significant protective effects in a variety of cardiovascular disease models.[4][5] These effects are attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic properties.[4][5]

NG-R1 has been shown to ameliorate conditions such as myocardial ischemia/reperfusion injury, sepsis-induced cardiomyopathy, cardiac lipotoxicity, and atherosclerosis.[4][5][6][7] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways critical to cardiac health and disease.[8]

II. Quantitative Data Summary of Notoginsenoside R1 Effects

The following tables summarize the quantitative effects of NG-R1 in various cardiovascular disease models as reported in the literature.

Table 1: In Vivo Efficacy of Notoginsenoside R1 in Animal Models of Cardiovascular Disease

Animal ModelDisease ModelNG-R1 DosageKey FindingsReference
MiceMyocardial Ischemia/Reperfusion25 mg/kg, i.p.- Significantly decreased myocardial infarction area- Alleviated myocardial cell damage- Improved cardiac function[9]
MiceSepsis-Induced Cardiomyopathy (CLP model)25 mg/kg, i.p. daily for 5 days- Increased survival rate- Ameliorated myocardial fibrosis- Reduced TNF-α expression in myocardial tissues[4]
MiceHeart Failure (LAD ligation)7.14 mg/kg/day, oral for 14 days- Significantly improved cardiac function- Upregulated the expression of p-AMPK- Inhibited the synthesis of diacylglycerol (DAG) and ceramide[6]
MiceMyocardial Ischemia/ReperfusionNot specified- Substantially improved heart function- Reduced infarct area- Inhibited cardiomyocyte apoptosis[7]

Table 2: In Vitro Efficacy of Notoginsenoside R1 in Cellular Models of Cardiovascular Disease

Cell LineDisease ModelNG-R1 ConcentrationKey FindingsReference
Neonatal CardiomyocytesHypoxia/Reoxygenation25 μM- Significantly inhibited apoptosis- Suppressed the phosphorylation of TAK1, JNK, and p38[9]
AC16 CardiomyocytesLPS-induced inflammation50 µg/mL, 100 µg/mL- Significantly decreased the expression of TNF-α, IL-6, and IL-1β[10]
H9c2 CardiomyocytesPalmitic acid-induced lipotoxicity40 μmol/L- Enhanced cell viability- Reduced lipid accumulation- Attenuated apoptosis[6]
H9c2 CardiomyocytesHigh glucose-induced cell injuryNot specified- Protected against cell death, apoptosis, and hypertrophy- Reversed the inhibition of AMPK, Nrf2, and HO-1

III. Key Signaling Pathways Modulated by Notoginsenoside R1

NG-R1 exerts its cardioprotective effects by modulating a complex network of signaling pathways.

  • Anti-Apoptotic and Pro-Survival Pathways: NG-R1 has been shown to activate pro-survival signaling cascades such as the PI3K/Akt pathway .[11] This activation can lead to the inhibition of apoptotic processes and the promotion of cell survival. Another critical pathway is the Wnt/β-catenin signaling pathway , which, when activated by NG-R1, helps in suppressing cardiomyocyte apoptosis following ischemia/reperfusion injury.[7]

  • Anti-Inflammatory Pathways: A key mechanism of NG-R1's action is the suppression of inflammatory responses. It has been demonstrated to inhibit the TAK1-JNK/p38 MAPK signaling pathway , which is crucial in mediating inflammatory and apoptotic responses in myocardial ischemia/reperfusion injury.[9] Furthermore, NG-R1 can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, potentially through the inhibition of the NF-κB pathway .[10]

  • Metabolic Regulation and Oxidative Stress Response: NG-R1 can ameliorate cardiac lipotoxicity by activating the AMPK signaling pathway , a key regulator of cellular energy metabolism.[6] Activation of AMPK can enhance fatty acid oxidation and reduce the accumulation of toxic lipid species.[6] Additionally, NG-R1 can protect against high-glucose-induced cell injury by activating the AMPK/Nrf2/HO-1 signaling pathway , which plays a vital role in the antioxidant defense system.

Below are diagrams illustrating these key signaling pathways.

PI3K_Akt_Pathway NGR1 Notoginsenoside R1 Receptor Receptor NGR1->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival

Caption: NG-R1 activates the PI3K/Akt pathway, promoting cell survival.

TAK1_JNK_p38_Pathway NGR1 Notoginsenoside R1 TAK1 TAK1 NGR1->TAK1 Stress Cellular Stress (e.g., I/R Injury) Stress->TAK1 JNK JNK TAK1->JNK p38 p38 TAK1->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: NG-R1 inhibits the TAK1-JNK/p38 pathway, reducing apoptosis.

AMPK_Pathway NGR1 Notoginsenoside R1 AMPK AMPK NGR1->AMPK FAO Fatty Acid Oxidation AMPK->FAO LipidSynthesis Toxic Lipid Synthesis AMPK->LipidSynthesis Lipotoxicity Lipotoxicity LipidSynthesis->Lipotoxicity Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies AnimalModel Animal Model Selection (e.g., Mice) DiseaseInduction Disease Model Induction (e.g., CLP, I/R) AnimalModel->DiseaseInduction Treatment Notoginsenoside Administration DiseaseInduction->Treatment Monitoring Functional Assessment (Echocardiography, Survival) Treatment->Monitoring SampleCollectionVivo Sample Collection (Heart, Serum) Monitoring->SampleCollectionVivo AnalysisVivo Histology & Molecular Analysis SampleCollectionVivo->AnalysisVivo CellCulture Cardiomyocyte Culture (e.g., AC16, H9c2) Stimulation Disease Model Stimulation (e.g., LPS, Hypoxia) CellCulture->Stimulation TreatmentVitro Notoginsenoside Treatment Stimulation->TreatmentVitro SampleCollectionVitro Sample Collection (Supernatant, Lysate) TreatmentVitro->SampleCollectionVitro AnalysisVitro ELISA, Western Blot, qPCR SampleCollectionVitro->AnalysisVitro

References

Application Notes and Protocols: Pharmacokinetic Study of Notoginsenoside T5 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenosides, a class of saponins isolated from the traditional Chinese medicine Panax notoginseng, have garnered significant attention for their potential therapeutic applications. Among these, Notoginsenoside T5 is a compound of growing interest. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its development as a therapeutic agent. These application notes provide a comprehensive overview of the methodologies and protocols for conducting pharmacokinetic studies of this compound in animal models, based on established procedures for structurally similar notoginsenosides.

Data Presentation: Pharmacokinetic Parameters of Notoginsenosides in Rats

The following tables summarize key pharmacokinetic parameters for various notoginsenosides and ginsenosides following oral and intravenous administration in rats. This data, derived from multiple studies, offers a comparative baseline for anticipating the pharmacokinetic behavior of this compound.

Table 1: Pharmacokinetic Parameters of Panax Notoginseng Saponins after Oral Administration in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Absolute Bioavailability (%)
Notoginsenoside R130023.97 ± 16.77-135.95 ± 54.32-9.29
Ginsenoside Rg130017.41 ± 5.430.25 - 1.08176.63 ± 42.490.72 - 22.166.06
Ginsenoside Rd30062.47 ± 33.65-1396.89 ± 595.14-2.36
Ginsenoside Re300----7.06
Ginsenoside Rb1300361.48 ± 165.57-5094.06 ± 1453.1416.01.18
Notoginsenoside Fc10, 25, 50--->220.10 - 0.14

Data compiled from multiple sources.[1][2][3][4] Cmax, Tmax, AUC, and T1/2 values can vary depending on the specific study design and analytical methods used.

Table 2: Pharmacokinetic Parameters of Panax Notoginseng Saponins after Intravenous Administration in Rats

CompoundDose (mg/kg)AUC (mg·L/h)T1/2 (h)
Notoginsenoside R110--
Ginsenoside Rg110-14.13
Ginsenoside Rd10--
Ginsenoside Re10--
Ginsenoside Rb11098.9417.96
Notoginsenoside Fc5->22

Data compiled from multiple sources.[1][4][5] AUC and T1/2 values can vary depending on the specific study design and analytical methods used.

Experimental Protocols

Animal Models and Husbandry
  • Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of notoginsenosides.[1][5][6] Other models such as mice and beagle dogs have also been reported for related compounds.[7][8][9]

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral administration of the test compound, with free access to water.

Dosing and Administration
  • Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Routes of Administration:

    • Oral (p.o.): Administer the formulation via oral gavage.

    • Intravenous (i.v.): Administer a sterile, filtered solution via the tail vein to determine absolute bioavailability.

  • Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies.

Blood Sample Collection
  • Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) after drug administration.

  • Collection Method: Collect blood (approximately 0.3 mL) from the jugular vein or retro-orbital plexus into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the quantification of this compound in plasma samples.[2][3]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Perform protein precipitation by adding a precipitating agent (e.g., methanol or acetonitrile) containing an internal standard (IS).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for the separation of notoginsenosides.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with additives like formic acid or ammonium acetate) is commonly employed.[10]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30°C).[10]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the compound's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Pharmacokinetic Data Analysis

Analyze the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., DAS, WinNonlin). The key pharmacokinetic parameters to be determined include:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (T1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Absolute bioavailability (F%) calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mandatory Visualizations

Pharmacokinetic_Study_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Fasting (12h) A->B C Drug Administration B->C D Oral Gavage (p.o.) C->D Oral Group E Intravenous Injection (i.v.) C->E IV Group F Serial Blood Sampling D->F E->F G Plasma Separation (Centrifugation) F->G H Sample Storage (-80°C) G->H I Bioanalysis (UPLC-MS/MS) H->I J Pharmacokinetic Data Analysis I->J K Parameter Calculation (Cmax, Tmax, AUC, T1/2) J->K

Caption: Experimental workflow for a typical pharmacokinetic study in rats.

Bioanalytical_Method_Workflow A Plasma Sample Thawing B Protein Precipitation (with Internal Standard) A->B C Vortex & Centrifuge B->C D Supernatant Transfer C->D E Evaporation to Dryness D->E F Reconstitution in Mobile Phase E->F G UPLC-MS/MS Analysis F->G H Data Acquisition & Quantification G->H

Caption: Workflow for the bioanalytical sample preparation and analysis.

Notoginsenoside_Metabolism_Pathway Parent This compound (Protopanaxatriol Glycoside) Metabolite1 Deglycosylation Parent->Metabolite1 Metabolite2 Hydroxylation Parent->Metabolite2 Metabolite3 Glucuronidation Parent->Metabolite3 Product1 Protopanaxatriol (PPT) (Aglycone) Metabolite1->Product1 Excretion Biliary and/or Renal Excretion Product1->Excretion Product2 Hydroxylated Metabolites Metabolite2->Product2 Product2->Excretion Product3 Glucuronide Conjugates Metabolite3->Product3 Product3->Excretion

Caption: Putative metabolic pathways of this compound in vivo.

References

Application Notes and Protocols for In Vivo Studies of Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo administration of Notoginsenoside T5, a dammarane glycoside isolated from Panax notoginseng.[1][2][3] Due to its presumed low aqueous solubility, a common characteristic of saponins, appropriate formulation is critical for achieving desired systemic exposure in preclinical studies.[4][5][6] This document outlines potential formulation strategies, detailed experimental protocols, and relevant biological pathways.

Physicochemical Properties and Solubility Profile

To overcome the challenge of poor aqueous solubility for in vivo studies, several formulation approaches can be employed. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems.[6][7][8][9] The choice of formulation will depend on the intended route of administration (e.g., oral or intravenous), the required dose, and the specific animal model being used.

Table 1: Potential Excipients for this compound Formulation

Excipient CategoryExcipient ExampleRoute of AdministrationRationale for Use
Co-solvents Polyethylene glycol 400 (PEG 400)Oral, IntravenousIncreases solubility of poorly water-soluble compounds. Generally recognized as safe (GRAS).
Propylene GlycolOral, IntravenousA commonly used solvent in pharmaceutical preparations.
Dimethyl sulfoxide (DMSO)Intravenous (with caution)High solubilizing capacity, but potential for toxicity at higher concentrations. Must be used in low percentages.
Surfactants Polysorbate 80 (Tween® 80)Oral, IntravenousNon-ionic surfactant that enhances solubility and can improve stability of the formulation.
Cremophor® ELIntravenousA polyoxyethylated castor oil used to solubilize lipophilic drugs. Can cause hypersensitivity reactions and should be used with caution.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Oral, IntravenousForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Lipid-Based Systems Self-Emulsifying Drug Delivery Systems (SEDDS)OralIsotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9]

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for oral and intravenous administration in mice. Note: These are starting points and may require optimization based on empirical solubility testing of this compound in the selected vehicles.

2.1. Protocol for Preparation of an Oral Formulation (Solution/Suspension)

This protocol describes the preparation of a formulation suitable for oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline)

  • Sterile, pyrogen-free water for injection or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and gavage needles

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube to dissolve the this compound. Vortex thoroughly.

  • Add the required volume of PEG 400 to the solution and vortex until a homogenous mixture is obtained.

  • Slowly add the saline to the mixture while vortexing to bring the formulation to the final volume and concentration.

  • If the final formulation is a suspension, ensure it is uniformly dispersed before administration. Sonication for a short period can aid in creating a finer suspension.

  • Visually inspect the formulation for any precipitation or inconsistencies before each use.

2.2. Protocol for Preparation of an Intravenous Formulation (Solution)

This protocol is for preparing a formulation for intravenous injection. Aseptic techniques are critical.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 20% Hydroxypropyl-β-cyclodextrin in saline)

  • Sterile, pyrogen-free water for injection or saline

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • In a sterile vial, dissolve the required amount of this compound in DMSO.

  • In a separate sterile vial, prepare the required concentration of Hydroxypropyl-β-cyclodextrin in saline.

  • Slowly add the this compound/DMSO solution to the cyclodextrin solution while vortexing.

  • Allow the mixture to equilibrate for at least 30 minutes to ensure complex formation.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

  • Visually inspect the final formulation for any particulates before administration.

In Vivo Administration Protocols

3.1. Oral Gavage in Mice

Procedure:

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Administer the formulation slowly and steadily.

  • Carefully withdraw the gavage needle.

  • Monitor the animal for any signs of distress after the procedure.

3.2. Intravenous Injection in Mice (Tail Vein)

Procedure:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a restraining device.

  • Swab the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.

  • Using a small gauge needle (e.g., 27-30G), insert the needle, bevel up, into one of the lateral tail veins.

  • Slowly inject the formulation. The vein should blanch if the injection is successful.

  • If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Potential Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the closely related compound, Notoginsenoside R1, suggest potential mechanisms of action. Notoginsenoside R1 has been shown to exert its biological effects through the modulation of several key signaling pathways, including the PI3K/Akt, AMPK, and MAPK pathways.[10][11] These pathways are crucial in regulating cellular processes such as inflammation, apoptosis, and oxidative stress.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K AMPK AMPK Receptor->AMPK MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell Survival Cell Survival Akt->Cell Survival Inflammation Inflammation AMPK->Inflammation NF-kB NF-kB MAPK->NF-kB Oxidative Stress Oxidative Stress MAPK->Oxidative Stress NF-kB->Inflammation NF-kB->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results A This compound Formulation C In Vivo Administration (Oral Gavage or IV Injection) A->C B Animal Acclimatization B->C D Sample Collection (Blood, Tissues) C->D E Pharmacokinetic Analysis (LC-MS/MS) D->E F Pharmacodynamic Analysis (Biomarkers, Histology) D->F G Data Interpretation and Reporting E->G F->G

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols: Stability Assessment of Notoginsenoside T5 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5 is a dammarane-type saponin isolated from the traditional Chinese medicine Panax notoginseng. Like other ginsenosides, this compound is under investigation for various pharmacological activities. Understanding its stability in solution is a critical aspect of preclinical development, ensuring the accuracy of in vitro and in vivo studies and informing formulation strategies. This document provides a detailed protocol for assessing the stability of this compound in solution under various stress conditions, including pH, temperature, light, and oxidative stress. The methodologies described herein are designed to identify potential degradation pathways and establish a stability-indicating analytical method.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • High-performance liquid chromatography (HPLC) grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate buffers (pH 4.0, 7.0, and 9.0)

  • Hydrogen peroxide (H₂O₂, 30%), analytical grade

  • Syringe filters (0.22 µm)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Water bath or incubator

  • Photostability chamber compliant with ICH Q1B guidelines

  • Vortex mixer

  • Micropipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This stock solution should be stored at -20°C in a tightly sealed container, protected from light.

  • Working Solution (100 µg/mL): Dilute the stock solution 1:10 with the respective test solution (e.g., buffer of a specific pH, water, or solvent mixture) to obtain a final concentration of 100 µg/mL. Prepare fresh working solutions for each experiment.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact this compound from its potential degradation products.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% B

    • 40-41 min: 80% to 20% B

    • 41-50 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 203 nm or MS detection for peak identification.

  • Injection Volume: 10 µL

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.

  • Prepare working solutions of this compound (100 µg/mL) in the following solutions:

    • 0.1 M HCl (acidic condition)

    • pH 4.0 buffer

    • pH 7.0 buffer (neutral condition)

    • pH 9.0 buffer

    • 0.1 M NaOH (alkaline condition)

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the acidic and alkaline samples before HPLC analysis.

  • Analyze the samples by the stability-indicating HPLC method.

  • Prepare a working solution of this compound (100 µg/mL) in purified water (or a suitable buffer at a neutral pH).

  • Aliquot the solution into separate vials.

  • Expose the vials to different temperatures (e.g., 40°C, 60°C, and 80°C) in a temperature-controlled oven or water bath.

  • Withdraw samples at specified time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Cool the samples to room temperature before HPLC analysis.

  • Prepare a working solution of this compound (100 µg/mL) in purified water.

  • Expose the solution in a chemically inert, transparent container to light in a photostability chamber.

  • The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Withdraw samples at appropriate time points for HPLC analysis.

  • Prepare a working solution of this compound (100 µg/mL) in a solution of 3% hydrogen peroxide in water.

  • Keep the solution at room temperature.

  • Monitor the degradation at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Analyze the samples by HPLC.

Data Presentation

Summarize the quantitative data from the stability studies in the following tables.

Table 1: Stability of this compound under Hydrolytic Conditions at 60°C

Time (hours)Remaining this compound (%)Number of Degradation Products
0.1 M HCl
01000
2
4
8
12
24
pH 4.0 Buffer
01000
2
4
8
12
24
pH 7.0 Buffer
01000
2
4
8
12
24
pH 9.0 Buffer
01000
2
4
8
12
24
0.1 M NaOH
01000
2
4
8
12
24

Table 2: Stability of this compound under Thermal Stress

Time (hours)Remaining this compound (%)Number of Degradation Products
40°C
01000
4
8
12
24
48
60°C
01000
4
8
12
24
48
80°C
01000
4
8
12
24
48

Table 3: Stability of this compound under Photolytic Stress

Exposure TimeRemaining this compound (%)Number of Degradation Products
Light Exposed
Initial1000
T1
T2
T3
Dark Control
Initial1000
T1
T2
T3

Table 4: Stability of this compound under Oxidative Stress

Time (hours)Remaining this compound (%)Number of Degradation Products
01000
2
4
6
8
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_work Prepare Working Solution (100 µg/mL in Test Medium) prep_stock->prep_work hydrolytic Hydrolytic Stress (pH 1.2, 4, 7, 9, 13 at 60°C) prep_work->hydrolytic Expose to Stress thermal Thermal Stress (40°C, 60°C, 80°C) prep_work->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep_work->photo Expose to Stress oxidative Oxidative Stress (3% H2O2) prep_work->oxidative Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis hydrolytic->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points oxidative->hplc Sample at Time Points data Data Analysis and Degradation Profiling hplc->data

Caption: Experimental Workflow for this compound Stability Assessment.

degradation_pathway cluster_degradation Potential Degradation Pathways T5 This compound (Intact Molecule) deglycosylation Deglycosylation (Loss of Sugar Moieties) T5->deglycosylation Acid/Base, Heat isomerization Isomerization (e.g., at C-20) T5->isomerization Heat, Acid dehydration Dehydration (Loss of Water) T5->dehydration Acid, Heat oxidation Oxidation (Addition of Oxygen) T5->oxidation Oxidizing Agent

Notoginsenoside T5 for Targeted Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5 is a dammarane glycoside isolated from the roots of Panax notoginseng.[1][2] Its chemical formula is C41H68O12 with a molecular weight of 752.97.[1][2] While research on the specific applications of this compound in targeted drug delivery is currently limited, the broader family of notoginsenosides and ginsenosides, such as Notoginsenoside R1 (NGR1) and Ginsenoside Rg3, have demonstrated significant potential in cancer therapy and as components of advanced drug delivery systems.[3][4]

This document provides detailed application notes and experimental protocols for the research and development of this compound in targeted drug delivery, drawing upon established methodologies for closely related compounds. These protocols serve as a foundational guide for formulating this compound-loaded nanoparticles and evaluating their therapeutic efficacy in preclinical cancer models.

Quantitative Data on Related Saponins in Cancer Research

Due to the nascent stage of research on this compound, the following table summarizes quantitative data from studies on the well-characterized Notoginsenoside R1 and Ginsenoside Rg3 to provide a comparative baseline for prospective studies.

CompoundCancer ModelKey FindingsConcentration/DoseEfficacy MetricReference
Notoginsenoside R1 (NGR1) Human Colorectal Cancer (HCT-116 cells)Inhibition of cell migration and invasion.75, 150, 300 µMSignificant reduction in migratory and invasive abilities.[3]
Human Breast Cancer (MCF-7 cells)Inhibition of cell proliferation.148.9 mmol/L50% growth inhibitory concentration (IC50) at 24h.[5]
Human Breast Cancer (MCF-7 cells)Cell cycle arrest in G0/G1 phase.75 and 150 µmol/LIncreased cell population in G0/G1 phase.[5]
Cervical Carcinoma (CaSki and HeLa cells)Suppression of cell viability.0.1, 0.2, 0.4, 0.8 mMDose-dependent decrease in cell viability.[6]
Ginsenoside Rg3 Human Colorectal Cancer (HCT116 xenograft)Inhibition of tumor growth.Not SpecifiedEffective inhibition of tumor growth in vivo.[7]
Human Colorectal Cancer (SW620 and LOVO cells)Enhanced 5-FU-induced inhibition of proliferation.Not SpecifiedSignificant enhancement of 5-FU's anti-proliferative effect.[8]
Human Colorectal Cancer (LoVo, SW620, HCT116 cells)Dose- and time-dependent growth inhibition.Up to 200 µMSignificant inhibition of cell proliferation.[9]

Experimental Protocols

The following protocols are adapted from established methods for the nanoencapsulation and evaluation of ginsenosides and notoginsenosides for targeted cancer therapy.

Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using a modified double emulsion solvent evaporation method. This method is suitable for encapsulating hydrophilic drugs like saponins.[10]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • High-shear homogenizer

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA in dichloromethane.

  • Aqueous Drug Solution: Dissolve this compound in deionized water to create the internal aqueous phase.

  • Primary Emulsion (w/o): Add the this compound solution to the PLGA solution and emulsify using a high-shear homogenizer to form a water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to an aqueous solution of polyvinyl alcohol (PVA) and subject it to further homogenization to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the resulting double emulsion overnight at room temperature under a fume hood to allow for the complete evaporation of the dichloromethane.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated this compound.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

Workflow for Nanoparticle Formulation:

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_final Final Processing A Dissolve PLGA in DCM (Organic Phase) C Create Primary Emulsion (w/o) via Homogenization A->C B Dissolve this compound in Water (Aqueous Phase) B->C D Create Secondary Emulsion (w/o/w) in PVA Solution C->D E Solvent Evaporation D->E F Nanoparticle Collection (Centrifugation) E->F G Washing F->G H Lyophilization G->H I Dry Nanoparticle Powder H->I

Nanoparticle Formulation Workflow
In Vitro Cytotoxicity Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound-loaded nanoparticles on a colorectal cancer cell line, such as HCT-116.[11][12]

Materials:

  • HCT-116 human colorectal carcinoma cells

  • McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% antibiotic/antimycotic

  • This compound-loaded nanoparticles

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of approximately 3,750 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Treatment: Treat the cells with varying concentrations of this compound-loaded nanoparticles and control nanoparticles (without the drug). Include untreated cells as a negative control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration at which 50% of the cells are inhibited).

Workflow for In Vitro Cytotoxicity Assay:

G A Seed HCT-116 cells in 96-well plates B Treat cells with this compound nanoparticles A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Dissolve formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

In Vitro Cytotoxicity Assay Workflow
In Vivo Xenograft Animal Study

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound-loaded nanoparticles using a colorectal cancer xenograft model in immunodeficient mice.[7][13]

Materials:

  • HCT-116 cells

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject HCT-116 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size, measure the tumor volume regularly using calipers.

  • Treatment Groups: Randomly divide the mice into different treatment groups:

    • Control (e.g., PBS)

    • Free this compound

    • Blank nanoparticles

    • This compound-loaded nanoparticles

  • Drug Administration: Administer the respective treatments to the mice (e.g., via intravenous injection) according to a predetermined schedule.

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors.

  • Analysis: Weigh the tumors and perform further analyses, such as immunohistochemistry, to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay) within the tumor tissue.

Workflow for In Vivo Xenograft Study:

G A Subcutaneous injection of HCT-116 cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer treatments (e.g., i.v. injection) C->D E Measure tumor volume and body weight D->E F Euthanize mice and excise tumors at study endpoint E->F Endpoint G Tumor weight analysis and histopathology F->G

In Vivo Xenograft Study Workflow

Signaling Pathways in Saponin-Mediated Cancer Therapy

The anti-cancer effects of notoginsenosides and ginsenosides are often attributed to their modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][8] The following diagrams illustrate two of the most relevant pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[14][15] Aberrant activation of this pathway is common in many cancers.[16][17] Saponins like NGR1 have been shown to exert their anti-cancer effects by inhibiting this pathway.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis NotoginsenosideT5 This compound (Proposed Action) NotoginsenosideT5->PI3K inhibits NotoginsenosideT5->Akt inhibits

PI3K/Akt Signaling Pathway Inhibition
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell growth and division.[18][19] Dysregulation of this pathway is a hallmark of many cancers.[20][21] Some ginsenosides have been shown to interfere with this pathway, leading to reduced cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression NotoginsenosideT5 This compound (Proposed Action) NotoginsenosideT5->Ras inhibits NotoginsenosideT5->ERK inhibits

MAPK/ERK Signaling Pathway Inhibition

Conclusion

While direct experimental data for this compound in targeted drug delivery is still emerging, the extensive research on related notoginsenosides and ginsenosides provides a strong rationale and a clear roadmap for its investigation. The protocols and data presented herein offer a comprehensive guide for researchers to explore the potential of this compound as a novel therapeutic agent in oncology. Future studies should focus on elucidating the specific mechanisms of action of this compound and optimizing its delivery to tumor tissues to fully realize its therapeutic promise.

References

Troubleshooting & Optimization

Optimizing Notoginsenoside T5 extraction yield from raw herb

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Notoginsenoside T5 Extraction

Welcome to the technical support center for the optimization of this compound (N-T5) extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance the yield and purity of N-T5 from raw Panax notoginseng.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it sourced from?

A1: this compound is a rare dammarane-type saponin. It is not typically found in raw Panax notoginseng but can be isolated after the herb undergoes a specific mild acidic hydrolysis treatment.[1] This process converts other major saponins into N-T5 and other minor ginsenosides.[1][2]

Q2: What are the primary factors influencing the yield of ginsenosides during extraction?

A2: The key factors that significantly affect ginsenoside extraction yield are the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[3][4] The physical state of the raw material, such as particle size, also plays a crucial role.[5] For instance, using powdered root material generally leads to better recovery.[3]

Q3: Which extraction method is most effective for ginsenosides?

A3: Various methods like heat reflux extraction (HRE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are commonly used.[3][5] While UAE and MAE are more rapid, HRE is often found to yield the highest amount of total ginsenosides.[4] The optimal method can depend on the specific ginsenoside and available equipment.

Q4: How can the purity of the final N-T5 product be improved?

A4: After initial solvent extraction, a multi-step purification process is necessary. This typically involves using macroporous adsorption resins to enrich the crude saponin extract, followed by column chromatography techniques such as silica gel, ODS (octadecyl silane), or preparative high-performance liquid chromatography (prep-HPLC) for final purification.[6][7][8] Recrystallization can also be used to achieve purity greater than 95%.[6][9]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

G cluster_extraction Extraction Issues cluster_purification Purification Issues Start Low N-T5 Yield or Purity? Solvent Incorrect Solvent? (Optimal: ~70-86% Ethanol) Start->Solvent Temp Suboptimal Temperature? (Heat reflux: ~80°C) Start->Temp Time Incorrect Duration? (e.g., UAE: 1.5h; Reflux: >2h) Start->Time Ratio Poor Solid/Liquid Ratio? (Optimal: ~1:15 to 1:20 g/mL) Start->Ratio Resin Resin Inefficiency? (Check resin type, e.g., HPD-100, D101) Start->Resin Column Poor Column Separation? (Optimize mobile phase, e.g., Ethanol/Water gradient) Start->Column Action Adjust Parameter & Re-run Experiment Solvent->Action Temp->Action Time->Action Ratio->Action Resin->Action Column->Action

Problem 1: Low Overall Yield of Crude Saponin Extract

  • Question: I am experiencing a very low yield of the crude extract after the initial solvent extraction. What could be the cause?

  • Answer:

    • Check Solvent Concentration: The polarity of the solvent is critical. For ginsenosides, aqueous ethanol is generally most effective. Concentrations between 70% and 86% ethanol are often reported as optimal.[3][6][10] Pure ethanol or water may result in lower yields.

    • Verify Solid-to-Liquid Ratio: An insufficient volume of solvent will lead to incomplete extraction. A common starting point is a ratio of 1:15 to 1:20 (g/mL).[6] Increasing the solvent volume can enhance extraction efficiency up to a certain point.[6]

    • Evaluate Particle Size: The raw herb should be ground into a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent penetration, which significantly improves extraction efficiency.[5]

    • Assess Extraction Time and Temperature: Ensure the extraction duration is sufficient. For heat reflux, times of 2-6 hours at around 80°C are common.[3] For ultrasound-assisted extraction (UAE), a shorter time of around 1.5 hours may be sufficient.[6][10]

Problem 2: High Impurity Levels in the Final Product

  • Question: My final product shows multiple peaks on HPLC analysis, indicating low purity. How can I improve the purification process?

  • Answer:

    • Optimize Macroporous Resin Step: This is a crucial first step for enrichment. Ensure you are using an appropriate resin type (e.g., D101, HPD-100) and have optimized the washing and elution steps.[9][11] A water wash removes polar impurities, while elution with 70-85% ethanol recovers the saponins.[12]

    • Refine Column Chromatography: Standard silica gel or C18 (ODS) columns are effective.[6] A gradient elution is typically required to separate saponins with similar structures. An ethanol-water or methanol-water mobile phase is common.[7]

    • Consider Preparative HPLC: For achieving very high purity (>96%), preparative HPLC is the most effective method.[7] This allows for precise separation of individual saponins.

Problem 3: Suspected Degradation of Target Compound

  • Question: I suspect that my target compound, N-T5, is degrading during the extraction process. How can I prevent this?

  • Answer:

    • Temperature Control: While heat is necessary for efficient extraction, excessively high temperatures or prolonged exposure can lead to the degradation of certain ginsenosides.[13] For total saponins, higher temperatures can sometimes decrease recovery.[13] Monitor your process to stay within the optimal range (e.g., ~80°C for reflux).

    • pH Management: this compound is specifically formed under mild acidic conditions.[1] However, strongly acidic or alkaline conditions during the general extraction can cause unwanted hydrolysis or structural changes. Ensure the pH of your extraction solvent is near neutral unless you are performing a specific chemical transformation.

Data Summary Tables

Table 1: Comparison of Optimal Conditions for Ginsenoside/Notoginsenoside Extraction

ParameterMethodTarget Compound(s)Optimal ValueResulting Yield/ContentSource
Ethanol Conc. Ultrasound (UAE)Notoginsenoside Fc86%17.30 mg/g (Predicted)[6]
Heat RefluxTotal Ginsenosides70%Favorable Recovery[3]
Accelerated SolventTotal Ginsenosides88.6%32.82 mg/g[14]
Temperature Heat RefluxTotal Ginsenosides80°CFavorable Recovery[3]
Accelerated SolventTotal Ginsenosides129.66°C32.82 mg/g[14]
Extraction Time Ultrasound (UAE)Notoginsenoside Fc1.5 h17.30 mg/g (Predicted)[6][10]
Heat RefluxTotal Ginsenosides6 hFavorable Recovery[3]
Accelerated SolventTotal Ginsenosides15.92 min32.82 mg/g[14]
Solid/Liquid Ratio Ultrasound (UAE)Notoginsenoside Fc19:1 (mL/g)17.30 mg/g (Predicted)[6][10]

Experimental Protocols

Protocol 1: General Extraction and Enrichment of Total Saponins

This protocol outlines a standard procedure for extracting and enriching total saponins from Panax notoginseng as a preliminary step before isolating N-T5.

G A 1. Raw Herb (P. notoginseng) B 2. Grinding (40-60 mesh) A->B C 3. Heat Reflux Extraction (70% EtOH, 80°C, 3x2h) B->C D 4. Filtration & Concentration (Rotary Evaporation) C->D E 5. Macroporous Resin Column (e.g., D101) D->E F 6. Elution & Recovery (75% EtOH) E->F G Enriched Saponin Extract F->G

  • Material Preparation: Dry the roots of Panax notoginseng and grind them into a fine powder (40-60 mesh).

  • Solvent Extraction:

    • Place the powdered herb in a round-bottom flask.

    • Add 70% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

    • Perform heat reflux extraction at 80°C for 2 hours.[3]

    • Filter the mixture and collect the liquid extract. Repeat the extraction process on the solid residue two more times.

  • Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator at 50-60°C until no alcohol smell remains. This yields the crude extract.

  • Macroporous Resin Enrichment:

    • Dissolve the crude extract in water and load it onto a pre-treated D101 macroporous resin column.[11]

    • Wash the column with several volumes of deionized water to remove sugars and other polar impurities.

    • Elute the saponins from the resin using 75% ethanol.[12]

    • Collect the eluent and concentrate it to dryness to obtain the enriched total saponin extract.

Protocol 2: Purification of Specific Saponins via Column Chromatography

This protocol describes a general approach to isolating a specific saponin like N-T5 from the enriched extract. Note: This requires analytical method development (e.g., HPLC) to track the target fraction.

  • Column Preparation: Pack a glass column with silica gel or C18 (ODS) material, using a suitable solvent as the slurry.

  • Sample Loading: Dissolve the enriched saponin extract from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution:

    • Begin elution with a low-polarity mobile phase (e.g., a higher water concentration in an ethanol-water system).

    • Gradually increase the polarity by increasing the ethanol concentration. For example, start with 40% aqueous ethanol and increase in 10% steps.[7]

  • Fraction Collection: Collect eluent fractions in separate tubes.

  • Analysis: Analyze each fraction using HPLC to identify which ones contain the highest concentration of the target compound (N-T5).

  • Pooling and Final Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound. A final recrystallization step can be performed to achieve maximum purity.[6]

References

Technical Support Center: Overcoming Notoginsenoside T5 Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Notoginsenoside T5, its limited solubility in aqueous buffers can be a significant experimental hurdle, leading to precipitation, inconsistent results, and reduced bioactivity. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges.

Frequently Asked questions (FAQs)

Q1: What is this compound and why does it precipitate in my aqueous buffer?

This compound is a dammarane-type triterpenoid saponin isolated from Panax notoginseng[1]. Like many saponins, its chemical structure contains a large, non-polar aglycone backbone with attached sugar moieties. This amphiphilic nature results in poor water solubility. In aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media, when the concentration of this compound surpasses its solubility limit, it precipitates out of the solution, often appearing as a solid, cloudiness, or a film.

Q2: I dissolved this compound in an organic solvent for a stock solution, but it precipitates when I add it to my aqueous experimental buffer. What is happening?

This common issue is known as "solvent-shifting" precipitation. Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol can dissolve this compound at high concentrations. However, when this concentrated stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and therefore precipitates. The key is to ensure that the final concentrations of both this compound and the organic co-solvent in the aqueous buffer are low enough to maintain solubility.

Q3: What is the maximum recommended final concentration of an organic co-solvent in a cell-based assay?

As a general guideline, the final concentration of organic co-solvents like DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is crucial to determine the tolerance of your specific cell line to the chosen co-solvent in a preliminary experiment.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

Adjusting the pH can influence the solubility of some compounds, however, the stability of the compound at different pH values must be considered[2]. Saponins can be susceptible to hydrolysis under acidic or basic conditions, which could alter the structure and activity of this compound. It is recommended to perform a pH stability study if you consider this approach. Generally, for initial experiments, using a buffer in the physiological pH range (e.g., pH 7.2-7.4) is recommended.

Q5: Are there other methods to improve the solubility of this compound without using organic co-solvents?

Yes, complexation with cyclodextrins is a widely used technique to enhance the aqueous solubility of poorly soluble compounds, including saponins[3]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their solubility in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Immediate Precipitation Upon Addition to Buffer - The final concentration of this compound exceeds its solubility limit in the buffer. - The percentage of the organic co-solvent in the final solution is too low to maintain solubility at that concentration.1. Decrease the Final Concentration: Lower the final working concentration of this compound in your experiment. 2. Optimize Co-solvent Percentage: While keeping the co-solvent concentration within the limits tolerated by your experimental system (e.g., <0.5% DMSO for cell-based assays), you can try slightly increasing its final concentration. 3. Use a Different Co-solvent: Consider trying other co-solvents such as ethanol.
Precipitation Over Time (Metastable Solution) - The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit, creating a supersaturated solution.1. Reduce the Final Concentration: The most reliable solution is to work at a lower, more stable concentration of this compound. 2. Maintain Constant Temperature: A decrease in temperature can reduce solubility. Ensure your experimental setup is maintained at a constant temperature.
Cloudiness or Haze in the Solution - Micro-precipitation is occurring.1. Centrifugation/Filtration: For some applications, you may be able to centrifuge the solution and use the supernatant, but this will reduce the actual concentration of your compound. It is better to address the root cause of the precipitation. 2. Employ Solubilization Techniques: Utilize the methods described in this guide, such as co-solvents or cyclodextrins, to achieve a clear solution.
Inconsistent Experimental Results - The concentration of soluble this compound is not consistent between experiments due to precipitation.1. Standardize Solution Preparation: Follow a strict, optimized protocol for preparing your this compound solutions for every experiment. 2. Prepare Fresh Solutions: Prepare your final working solutions fresh for each experiment to avoid issues with the stability of metastable solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions Using a Co-solvent
  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but allow the solution to return to room temperature to check for precipitation.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute the high-concentration stock solution in your chosen aqueous buffer (e.g., PBS) or cell culture medium to an intermediate concentration. This helps to minimize the amount of stock solution added directly to your final experimental setup.

  • Prepare the Final Working Solution:

    • Add the stock solution (or intermediate dilution) to the final volume of your aqueous buffer while vortexing or gently swirling. This rapid mixing is crucial to avoid localized high concentrations that can lead to precipitation.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity.

  • Determine the Optimal Molar Ratio:

    • Prepare a series of aqueous solutions with varying concentrations of HP-β-CD.

    • Add an excess amount of this compound powder to each solution.

    • Stir the solutions for 24-48 hours at a constant temperature to reach equilibrium.

    • Centrifuge the solutions to pellet the undissolved compound.

    • Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the optimal molar ratio for solubilization.

  • Prepare the this compound-Cyclodextrin Complex Solution:

    • Based on the determined optimal ratio, dissolve the required amount of HP-β-CD in the aqueous buffer first.

    • Add the this compound to this solution and stir until it is fully dissolved.

Quantitative Data Summary

Solvent Approximate Solubility of Ginsenoside Re
WaterSparingly soluble
Ethanol~5 mg/mL
DMSO~15 mg/mL
Dimethyl formamide (DMF)~20 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Data is for illustrative purposes and is based on information for Ginsenoside Re[4].

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_prep Preparation cluster_methods Solubilization Methods cluster_analysis Analysis Stock Solution Stock Solution Co-solvent Dilution Co-solvent Dilution Stock Solution->Co-solvent Dilution Dilute Cyclodextrin Complexation Cyclodextrin Complexation Stock Solution->Cyclodextrin Complexation Add to Aqueous Buffer Aqueous Buffer Aqueous Buffer->Co-solvent Dilution Aqueous Buffer->Cyclodextrin Complexation Dissolve Cyclodextrin in Visual Inspection Visual Inspection Co-solvent Dilution->Visual Inspection Cyclodextrin Complexation->Visual Inspection Concentration Quantification Concentration Quantification Visual Inspection->Concentration Quantification If clear

Caption: Workflow for enhancing this compound solubility.

Troubleshooting Logic for Precipitation

G Precipitation? Precipitation? Reduce Concentration Reduce Concentration Precipitation?->Reduce Concentration Yes Check Co-solvent % Check Co-solvent % Precipitation?->Check Co-solvent % Yes Use Cyclodextrins Use Cyclodextrins Precipitation?->Use Cyclodextrins Yes Stable Solution Stable Solution Precipitation?->Stable Solution No Reduce Concentration->Precipitation? Still Precipitates Check Co-solvent %->Precipitation? Still Precipitates Use Cyclodextrins->Precipitation? Still Precipitates

Caption: Troubleshooting flowchart for this compound precipitation.

Postulated Signaling Pathway Modulation

Given that other notoginsenosides, such as R1 and R2, have been shown to modulate the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, it is plausible that this compound may have similar effects. These pathways are crucial in regulating cell proliferation, survival, and apoptosis.

G This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival ERK ERK MAPK->ERK ERK->Cell Proliferation

Caption: Postulated inhibitory effect of this compound on key signaling pathways.

References

Improving the resolution of Notoginsenoside T5 from other ginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of Notoginsenoside T5 from other ginsenosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high-resolution separation of this compound?

A1: The primary challenge lies in the structural similarity between this compound and other ginsenosides, particularly isomers and closely related compounds such as Ginsenoside Rk1 and Rg5. This similarity results in very close elution times in reversed-phase chromatography, often leading to co-elution and poor resolution.

Q2: What type of HPLC/UPLC column is best suited for this compound separation?

A2: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for ginsenoside separations. For higher resolution, especially with complex mixtures, using a column with a smaller particle size (e.g., sub-2 µm for UPLC) is recommended to improve peak efficiency and resolution.

Q3: How does the mobile phase composition affect the resolution of this compound?

A3: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, plays a crucial role. The elution order and resolution of ginsenosides can be significantly influenced by the organic modifier used. Additionally, the use of additives like formic acid or phosphoric acid can improve peak shape and selectivity by controlling the ionization of the analytes.

Q4: Is gradient elution necessary for separating this compound?

A4: Yes, a gradient elution program is generally more effective than an isocratic system for separating complex mixtures of ginsenosides, including this compound.[1] A gradient allows for the effective elution of a wide range of compounds with varying polarities within a reasonable timeframe.

Q5: What detection wavelength should be used for this compound?

A5: Ginsenosides have weak UV absorption. A wavelength of 203 nm is most commonly used for their detection.

Q6: Can advanced techniques be used if conventional HPLC/UPLC fails to resolve this compound?

A6: Yes, for particularly challenging separations involving isomers, advanced techniques like Ultra-Performance Liquid Chromatography-Ion Mobility Mass Spectrometry (UPLC-IM-MS) can provide an additional dimension of separation based on the size, shape, and charge of the molecules, which can resolve co-eluting compounds.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution/Co-elution of this compound and other Ginsenosides - Inappropriate mobile phase composition or gradient.- Column with low efficiency.- Incompatible column chemistry.- Optimize Mobile Phase: Adjust the gradient slope, initial and final organic phase concentrations. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).- Add Mobile Phase Modifiers: Introduce a small percentage (e.g., 0.1%) of formic acid or phosphoric acid to the aqueous phase to improve peak shape.- Change Column: Switch to a high-efficiency column with a smaller particle size (e.g., < 2 µm). Consider a different stationary phase chemistry if C18 is not providing adequate selectivity.
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Column overload.- Inappropriate mobile phase pH.- Use an End-capped Column: Employ a modern, well-end-capped C18 column to minimize silanol interactions.- Lower Sample Concentration: Dilute the sample to avoid overloading the column.- Adjust Mobile Phase pH: Add an acidic modifier like formic acid or phosphoric acid to suppress the ionization of silanols and the analyte.
Inconsistent Retention Times - Fluctuations in column temperature.- Inadequate column equilibration.- Mobile phase composition drift.- Use a Column Oven: Maintain a constant and elevated column temperature (e.g., 30-40 °C) for better reproducibility.- Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection.- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure proper mixing.
Ghost Peaks - Contaminants in the sample, solvent, or system.- Carryover from previous injections.- Use High-Purity Solvents: Employ HPLC or MS-grade solvents and reagents.- Implement a Column Wash Step: Include a high-organic wash at the end of each gradient run to elute strongly retained compounds.- Clean the Injector: Perform regular maintenance and cleaning of the autosampler and injector.

Experimental Protocols

Protocol 1: High-Resolution UPLC-UV Method for this compound Analysis

This protocol provides a baseline method for the analytical separation of this compound from a mixture of ginsenosides.

1. Sample Preparation: a. Accurately weigh 10 mg of the dried extract or sample containing this compound. b. Dissolve the sample in 10 mL of methanol. c. Vortex for 5 minutes to ensure complete dissolution. d. Centrifuge the solution at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

Parameter Condition
System UPLC with UV Detector
Column Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 15-30% B (0-15 min), 30-40% B (15-25 min), 40-90% B (25-30 min), hold at 90% B for 5 min, return to 15% B and equilibrate for 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection Wavelength 203 nm

3. Data Analysis: a. Identify the this compound peak based on the retention time of a reference standard. b. Assess the resolution between the this compound peak and adjacent peaks. A resolution value >1.5 is generally considered baseline separation.

Comparative Chromatographic Conditions for Ginsenoside Separation

The following table summarizes various conditions reported for the separation of ginsenosides, which can be adapted to optimize for this compound.

Reference Type Column Mobile Phase Detection Notes
UPLC-PDAAcquity BEH C18Water (with 0.001% phosphoric acid) - Acetonitrile (with 0.001% phosphoric acid) gradientPDA at 203 nmGood for separating a large number of ginsenosides with improved peak shapes due to phosphoric acid.[3]
HPLC-UVZorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)Water - Acetonitrile gradient203 nmA standard HPLC method that can be a good starting point for method development.[4]
Preparative HPLCAlltech Alltima C18Ethanol - Water gradientUVEthanol can offer different selectivity compared to acetonitrile and is a greener solvent.[2]
UPLC-MS/MSReversed-phase C18Water - Methanol/Acetonitrile gradientMRMOffers high sensitivity and selectivity, useful for complex matrices and low concentration samples.

Visualizations

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC Vial HPLC Vial Filtration->HPLC Vial Injection Injection HPLC Vial->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General experimental workflow for this compound analysis.

G cluster_0 Mobile Phase Optimization cluster_1 Hardware & Column cluster_2 Advanced Methods start Poor Resolution of This compound q1 Adjust Gradient Slope? start->q1 a1 Steeper or shallower gradient q1->a1 Yes q2 Change Organic Modifier? q1->q2 No a1->q2 a2 Try Methanol or Ethanol q2->a2 Yes q3 Use High-Efficiency Column? q2->q3 No a2->q3 a3 Switch to sub-2 µm particle size q3->a3 Yes q4 Add Modifier? q3->q4 No a3->q4 a4 Add 0.1% Formic Acid q4->a4 Yes end Resolution Improved q4->end No a4->end

Caption: Troubleshooting decision tree for poor resolution of this compound.

References

Technical Support Center: Notoginsenoside T5 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Notoginsenoside T5. The information is designed to address common challenges encountered during experimental procedures related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on research on structurally similar protopanaxadiol-type saponins like Notoginsenoside Fc, the primary degradation pathways are expected to involve hydrolysis of the glycosidic bonds and modifications to the dammarane skeleton.[1][2][3][4] Key degradation reactions include:

  • Deglycosylation: Stepwise loss of sugar moieties (glucose, xylose) from the C-3 and C-20 positions of the aglycone. This is a major pathway under acidic conditions.[2][4]

  • Dehydration: Elimination of a water molecule from the aglycone, often at the C-20 position.

  • Isomerization: Epimerization at chiral centers, such as the C-20 position, can occur under certain pH and temperature conditions.[2][4]

  • Side-chain cleavage: Breakage of the bond between C-20 and C-22 on the side chain.[2][4]

  • Oxidation: The introduction of hydroxyl groups or other oxidative modifications to the aglycone, particularly when exposed to oxidizing agents.[2][4]

Q2: What are the optimal storage conditions to ensure the stability of this compound?

A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at low temperatures (-20°C is recommended for long-term storage). In solution, stability is pH- and temperature-dependent.[2][3][4] Acidic and alkaline solutions, as well as elevated temperatures, can accelerate degradation.[2][3][4] For short-term storage in solution, use a neutral pH buffer and store at 4°C.

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks are likely degradation products. Common causes include:

  • Sample Preparation: The use of acidic or basic solvents, or prolonged exposure to room temperature during sample preparation, can initiate degradation.

  • Mobile Phase pH: An acidic mobile phase can cause on-column degradation through hydrolysis of the glycosidic bonds.

  • Column Temperature: Elevated column temperatures can accelerate degradation reactions.

  • Sample Storage: Improper storage of stock solutions or prepared samples can lead to the formation of degradants.

Q4: How can I improve the stability of this compound in my formulation?

A4: Strategies to improve stability include:

  • pH Control: Maintaining a pH close to neutral (pH 6-7) is crucial. Buffering agents can be used to stabilize the pH.

  • Temperature Control: Avoid high temperatures during formulation and storage.

  • Excipient Selection: Choose excipients that are compatible and do not promote degradation. For example, avoid acidic excipients.

  • Lyophilization: For long-term storage of formulations, lyophilization can significantly improve stability by removing water.

  • Antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Peak Area in HPLC Analysis
Possible Cause Troubleshooting Step
Acidic Mobile Phase Buffer the mobile phase to a pH between 6.0 and 7.0. Evaluate the stability of this compound in the mobile phase over time.
High Column Temperature Reduce the column temperature. A starting point of 25°C is recommended.
On-Column Degradation Use a shorter analysis time if possible. Ensure the column is well-equilibrated before injection.
Instability in Autosampler Set the autosampler temperature to 4°C. Limit the time samples are stored in the autosampler before injection.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Step
Inconsistent Storage Conditions Ensure all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). Use calibrated stability chambers.
Leaching from Container Use inert container materials (e.g., glass) for storing solutions.
Evaporation of Solvent Ensure containers are tightly sealed to prevent solvent evaporation, which would concentrate the sample.
Variability in Sample Preparation Standardize the sample preparation protocol, including solvent type, volume, mixing time, and temperature.

Quantitative Data Summary

The following table summarizes typical degradation kinetics for a related compound, Notoginsenoside Fc, which can provide insights into the expected behavior of this compound.

Condition Kinetic Model Observations
pH 1 Solution First-order kineticsRapid degradation
pH 3 Solution Second-order kineticsSlower degradation than at pH 1
Neutral/Basic pH -Generally more stable, but alkaline conditions can also promote degradation.
Increased Temperature -Degradation rate is temperature-dependent; higher temperatures accelerate degradation.

Data is based on studies of Notoginsenoside Fc and should be considered as a qualitative guide for this compound.[2][3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or HPLC-MS system

Methodology:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for various time points.

  • Thermal Degradation: Store solid this compound at 80°C. Sample at various time points, dissolve in methanol, and analyze by HPLC.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm). Sample at various time points for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from its degradation products. Characterize the degradation products using mass spectrometry (MS).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 203 nm or Mass Spectrometry
Injection Volume 10 µL

Note: This is a starting point. The method must be validated to ensure it is stability-indicating.

Visualizations

Notoginsenoside_T5_Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation cluster_isomerization Isomerization NT5 This compound Intermediate1 Loss of Xylose NT5->Intermediate1 - Xylose Aglycone Protopanaxadiol (Aglycone) Intermediate1->Aglycone - Glucose NT5_ox This compound Oxidized_Products Hydroxylated Derivatives NT5_ox->Oxidized_Products + [O] NT5_iso This compound Isomer C-20 Epimer NT5_iso->Isomer

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow_Stability_Testing cluster_stress Forced Degradation cluster_analysis Analysis Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Sample_Incubation Sample Incubation Stress_Conditions->Sample_Incubation Sampling Time-Point Sampling Sample_Incubation->Sampling HPLC_Analysis Stability-Indicating HPLC Sampling->HPLC_Analysis MS_Analysis LC-MS for Identification HPLC_Analysis->MS_Analysis Data_Analysis Kinetic and Pathway Analysis MS_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Peaks in HPLC Sample_Prep Improper Sample Prep Problem->Sample_Prep Mobile_Phase Mobile Phase pH Problem->Mobile_Phase Column_Temp High Column Temp Problem->Column_Temp Storage Improper Storage Problem->Storage Sol_Sample_Prep Use Neutral Solvents, Minimize Time Sample_Prep->Sol_Sample_Prep Sol_Mobile_Phase Buffer to pH 6-7 Mobile_Phase->Sol_Mobile_Phase Sol_Column_Temp Reduce to 25°C Column_Temp->Sol_Column_Temp Sol_Storage Store at 4°C or -20°C Storage->Sol_Storage

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Minimizing epimerization of Notoginsenoside T5 during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the epimerization of Notoginsenoside T5 during experimental processing. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound, and why is its epimerization a concern?

This compound is a dammarane-type saponin isolated from Panax notoginseng.[1] Epimerization, particularly at the C-20 position, is a significant concern because it can alter the molecule's three-dimensional structure. This change can impact its biological activity and lead to inconsistencies in research findings and potential therapeutic applications.

Q2: I am observing an unexpected peak next to my this compound peak during HPLC analysis. Could this be an epimer?

It is highly likely that the unexpected peak is the C-20 epimer of this compound. Epimers often have very similar retention times to the parent compound. To confirm, it is recommended to use a high-resolution analytical technique such as HPLC-MS/MS to analyze the fragmentation pattern, which should be nearly identical for both epimers.

Q3: What are the primary factors that induce the epimerization of this compound?

The primary factors that induce epimerization of dammarane-type saponins like this compound are acidic conditions and high temperatures. This compound itself can be formed through the acidic deglycosylation of other saponins found in the roots of P. notoginseng.[1] The presence of a hydroxyl group at the tertiary C-20 carbon makes it susceptible to epimerization under acidic hydrolysis.

Q4: My this compound sample shows significant degradation and the appearance of multiple new peaks after storage. What could be the cause?

This issue is likely due to improper storage conditions. This compound, like many saponins, is sensitive to both temperature and pH. Storage in acidic or basic solutions, or at elevated temperatures, can lead to hydrolysis of glycosidic bonds and epimerization. It is recommended to store samples in a neutral, aprotic solvent at low temperatures (-20°C for long-term storage) to maintain stability.

Q5: How can I minimize epimerization during the extraction of this compound from Panax notoginseng?

To minimize epimerization during extraction, it is crucial to avoid harsh conditions. Here are some recommendations:

  • Solvent Selection: Use neutral solvents such as 70-80% ethanol or methanol for extraction. Avoid the use of strong acids.

  • Temperature Control: Perform extractions at room temperature or under mild heating. Avoid prolonged exposure to high temperatures.

  • Extraction Method: Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce extraction times and temperatures.

Q6: What purification techniques are recommended to isolate this compound while minimizing the risk of epimerization?

For purification, chromatographic techniques under neutral conditions are advisable.

  • Column Chromatography: Use macroporous resins or silica gel chromatography with neutral solvent systems.

  • Preparative HPLC (Prep-HPLC): This is a highly effective method for separating this compound from its epimers and other impurities. Employing a C18 column with a mobile phase of ethanol-water or acetonitrile-water is a common practice.

Quantitative Data on Saponin Stability

ConditionSaponin TypeObservationReference
pH Protopanaxadiol SaponinsDegradation is pH-dependent, with increased degradation in acidic solutions (pH 1 and 3).
Temperature General GinsenosidesThermal degradation follows first-order kinetics, with rate constants increasing significantly with temperature.
Storage General SaponinsSamples are more stable when stored in a cold room (10°C) compared to room temperature (26°C).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Epimer

This protocol outlines a general approach for developing an HPLC method to separate and quantify this compound and its potential C-20 epimer.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with a lower concentration of A (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 203 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in methanol.

  • Method Validation: The method should be validated for specificity, linearity, precision, and accuracy to ensure it is stability-indicating.

Protocol 2: General Procedure for Minimizing Epimerization During Processing
  • Extraction:

    • Macerate the powdered plant material in 75% ethanol at room temperature for 24 hours.

    • Alternatively, use ultrasound-assisted extraction with 75% ethanol at a controlled temperature (e.g., 40°C) for a shorter duration (e.g., 30 minutes).

  • Concentration:

    • Concentrate the extract under reduced pressure at a temperature not exceeding 50°C.

  • Purification:

    • Subject the concentrated extract to column chromatography on a macroporous resin (e.g., HPD-100).

    • Wash the column with deionized water to remove polar impurities.

    • Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).

    • Monitor the fractions by TLC or HPLC to identify those containing this compound.

    • Further purify the target fractions using preparative HPLC with a C18 column and a neutral mobile phase (e.g., methanol-water or acetonitrile-water).

  • Drying and Storage:

    • Lyophilize the purified this compound to obtain a dry powder.

    • Store the purified compound at -20°C in a tightly sealed container.

Visualizations

Epimerization_Pathway Protopanaxadiol Saponin Protopanaxadiol Saponin C-20 Carbocation Intermediate C-20 Carbocation Intermediate Protopanaxadiol Saponin->C-20 Carbocation Intermediate Acidic Conditions (H+) High Temperature This compound (20S) This compound (20S) C-20 Carbocation Intermediate->this compound (20S) Nucleophilic Attack 20(R)-Epimer 20(R)-Epimer C-20 Carbocation Intermediate->20(R)-Epimer Nucleophilic Attack This compound (20S)->C-20 Carbocation Intermediate Acidic Conditions (H+) High Temperature 20(R)-Epimer->C-20 Carbocation Intermediate Acidic Conditions (H+) High Temperature

Caption: C-20 Epimerization Pathway of Protopanaxadiol Saponins.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Analysis Analysis cluster_Solution Solution Unexpected Peak in HPLC Unexpected Peak in HPLC Check Processing Conditions Check Processing Conditions Unexpected Peak in HPLC->Check Processing Conditions Analyze with HPLC-MS/MS Analyze with HPLC-MS/MS Unexpected Peak in HPLC->Analyze with HPLC-MS/MS Modify Protocol Modify Protocol Check Processing Conditions->Modify Protocol Harsh Conditions Identified (High Temp, Acidic pH) Optimize Purification Optimize Purification Analyze with HPLC-MS/MS->Optimize Purification Epimer Confirmed Re-analyze Sample Re-analyze Sample Modify Protocol->Re-analyze Sample Optimize Purification->Re-analyze Sample

Caption: Troubleshooting Workflow for Unexpected Peaks in HPLC.

References

Technical Support Center: Enhancing the Bioavailability of Notoginsenoside T5 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges of working with Notoginsenoside T5 in vivo. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to enhance the oral bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern for in vivo studies?

This compound is a dammarane-type saponin isolated from Panax notoginseng.[1][2] Like many other ginsenosides, it is expected to have low oral bioavailability. This is primarily due to its poor membrane permeability, and potential degradation by gut microbiota.[3][4] Low bioavailability can lead to high variability and a lack of dose-proportional exposure in preclinical and clinical studies, making it difficult to establish a clear relationship between the administered dose and the observed pharmacological effect.

Q2: What are the main barriers to the oral absorption of this compound?

The primary barriers to the oral absorption of this compound and other ginsenosides include:

  • Low intestinal permeability: The large molecular size and hydrophilic nature of the glycosidic moieties can hinder its passage across the intestinal epithelium.

  • Metabolism by gut microbiota: Intestinal bacteria can metabolize this compound, altering its structure and potentially reducing the amount of the parent compound that reaches systemic circulation.

  • P-glycoprotein (P-gp) efflux: Some ginsenosides are substrates for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies have been shown to improve the oral bioavailability of related ginsenosides and can be applied to this compound:

  • Lipid-based formulations: These include self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes. These formulations can improve solubility, protect the drug from degradation, and enhance lymphatic uptake.

  • Nanoparticle systems: Encapsulating this compound in nanoparticles can improve its solubility and permeability, and a larger surface area can lead to an increased dissolution rate.

  • Co-administration with absorption enhancers: Certain excipients can act as permeation enhancers or P-gp inhibitors, thereby increasing intestinal absorption.

  • Structural modification: While more complex, chemical modification of the this compound molecule could improve its physicochemical properties for better absorption.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations of this compound across study animals.
  • Possible Cause: Poor and variable absorption due to low aqueous solubility and/or formulation issues.

  • Troubleshooting Steps:

    • Improve Formulation:

      • Develop a lipid-based formulation: Utilize oils, surfactants, and co-solvents to create a self-emulsifying drug delivery system (SEDDS). This can improve solubilization in the gastrointestinal tract.

      • Prepare a nanoparticle suspension: Micronization or nano-milling can increase the surface area and dissolution rate.

    • Control for Gut Microbiota:

      • Consider the use of antibiotics in preclinical models to reduce the metabolic activity of gut bacteria, although this may not be clinically relevant.

      • Co-administer with agents that modulate gut microbiota.

    • Standardize Dosing Procedure:

      • Ensure consistent administration volume and technique.

      • Fasting or feeding protocols should be strictly followed, as food can significantly impact the absorption of some compounds.

Problem 2: Very low or undetectable plasma concentrations of this compound after oral administration.
  • Possible Cause: Extremely low bioavailability due to poor permeability and/or extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Increase Permeability:

      • Incorporate permeation enhancers: Excipients like chitosan can be used to prepare bio-adhesive formulations that increase the residence time of the drug at the absorption site and transiently open tight junctions.

      • Use P-gp inhibitors: Co-administration with known P-gp inhibitors like verapamil (in preclinical studies) or certain pharmaceutical excipients can reduce efflux.

    • Protect from Degradation:

      • Encapsulation: Liposomes or nanoparticles can protect this compound from the harsh environment of the stomach and enzymatic degradation in the intestine.

    • Analytical Method Sensitivity:

      • Ensure the analytical method (e.g., LC-MS/MS) is sufficiently sensitive with a low limit of quantification (LLOQ) to detect the anticipated low plasma concentrations.

Quantitative Data on Ginsenoside Bioavailability

SaponinAnimal ModelAbsolute Bioavailability (%)Reference
Notoginsenoside R1Rat9.29[3]
Ginsenoside Rg1Rat6.06[3]
Ginsenoside RdRat2.36[3]
Ginsenoside ReRat7.06[3]
Ginsenoside Rb1Rat1.18[3]

The following table demonstrates the improvement in bioavailability of Notoginsenoside R1 with a bio-adhesive tablet formulation compared to a normal tablet in beagle dogs.

Pharmacokinetic ParameterNormal TabletBio-adhesive TabletFold IncreaseReference
Notoginsenoside R1
Cmax (ng/mL)18.3 ± 4.232.1 ± 6.81.75
AUC (ng·h/mL)123.4 ± 25.7252.4 ± 48.92.05
Ginsenoside Rg1
Cmax (ng/mL)35.6 ± 7.948.2 ± 9.31.35
AUC (ng·h/mL)245.1 ± 51.3374.4 ± 68.71.53
Ginsenoside Rb1
Cmax (ng/mL)88.7 ± 15.6125.4 ± 22.11.41
AUC (ng·h/mL)1321.7 ± 245.81989.2 ± 367.51.51

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to improve the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Method:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.

  • Preparation of this compound-loaded SEDDS:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram.

    • Add the accurately weighed this compound to the mixture.

    • Gently heat the mixture in a water bath at 40°C and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-emulsification Time: Add the SEDDS to a specified volume of water with gentle agitation and record the time taken to form a homogenous emulsion.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution apparatus and medium (e.g., simulated gastric and intestinal fluids).

Protocol 2: Preparation of Bio-adhesive Tablets

Objective: To prepare bio-adhesive tablets of this compound to prolong its residence time in the gastrointestinal tract and enhance absorption.

Materials:

  • This compound

  • Bio-adhesive polymer (e.g., Chitosan)

  • Diluent (e.g., Microcrystalline cellulose)

  • Binder (e.g., Polyvinylpyrrolidone K30)

  • Glidant (e.g., Colloidal silicon dioxide)

  • Lubricant (e.g., Magnesium stearate)

  • Tablet press

Method:

  • Mixing: Mix this compound, chitosan, and microcrystalline cellulose in a blender.

  • Granulation: Prepare a binder solution by dissolving polyvinylpyrrolidone K30 in ethanol. Add the binder solution to the powder mixture and mix to form wet granules.

  • Drying: Dry the wet granules in a hot air oven at 50°C until the desired moisture content is achieved.

  • Sieving: Pass the dried granules through a sieve to obtain uniform granules.

  • Blending: Add colloidal silicon dioxide and magnesium stearate to the granules and blend for a few minutes.

  • Compression: Compress the final blend into tablets using a tablet press.

  • Evaluation of Tablets:

    • Physical properties: Evaluate the tablets for hardness, thickness, friability, and weight variation.

    • Bio-adhesive strength: Measure the force required to detach the tablet from a piece of excised intestinal mucosa using a texture analyzer.

    • In vitro drug release: Perform dissolution studies to determine the drug release profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Interpretation Formulation Select Formulation Strategy (e.g., SEDDS, Nanoparticles) Preparation Prepare Formulation with This compound Formulation->Preparation Characterization In Vitro Characterization (Size, Release, etc.) Preparation->Characterization Animal_Dosing Oral Administration to Animal Model (e.g., Rats) Characterization->Animal_Dosing Optimized Formulation Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, F%) Plasma_Analysis->PK_Analysis Comparison Compare Bioavailability with Control (Unformulated Drug) PK_Analysis->Comparison Conclusion Draw Conclusions on Formulation Efficacy Comparison->Conclusion

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation NT5 This compound (in Formulation) Absorption Increased Permeation NT5->Absorption Enhanced Solubility & Permeability Efflux P-gp Efflux Absorption->Efflux Inhibition Metabolism Metabolism Absorption->Metabolism Blood Absorbed this compound Absorption->Blood Metabolism->Blood Metabolites

Caption: Mechanisms of enhanced bioavailability of this compound through advanced formulations.

References

Technical Support Center: Bioanalysis of Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Notoginsenoside T5.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS-based bioanalysis. This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects for this compound.

1. Problem Identification: Are you observing signs of matrix effects?

  • Question: Are you experiencing poor reproducibility, inaccurate quantification, or a loss of sensitivity in your this compound assay?

  • Action: These are common indicators of matrix effects. Proceed to the diagnostic steps to confirm their presence.

2. Diagnosis: Confirming the Presence and Nature of Matrix Effects

  • Question: How can I confirm that matrix effects are impacting my this compound analysis?

  • Answer: The post-extraction addition method is a widely accepted technique for quantifying matrix effects[1].

    • Procedure:

      • Prepare a standard solution of this compound in a pure solvent (e.g., methanol).

      • Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol.

      • Spike the extracted blank matrix with the this compound standard solution at the same concentration as the pure solvent standard.

      • Analyze both the pure standard and the post-extraction spiked sample by LC-MS/MS.

      • Calculate the matrix effect using the following formula:

        • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

3. Mitigation Strategies: Reducing or Compensating for Matrix Effects

Once matrix effects are confirmed, several strategies can be employed. The most effective approach is often a combination of optimizing sample preparation and chromatographic conditions.

  • A. Optimize Sample Preparation: The goal is to remove interfering endogenous components from the biological matrix while maximizing the recovery of this compound.

    • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated for high-throughput applications.

  • B. Optimize Chromatographic Conditions: Adjusting the LC method can help separate this compound from co-eluting matrix components.

    • Gradient Elution: Modify the mobile phase gradient to improve the resolution between this compound and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • C. Utilize an Appropriate Internal Standard (IS): A suitable internal standard is crucial to compensate for matrix effects and improve the accuracy and precision of quantification.

    • Alternative: In the absence of a SIL-IS, a structurally related compound can be used. For the analysis of other notoginsenosides like R1, Rg1, and Rb1, glipizide has been successfully used as an internal standard[2]. Given the structural similarities among notoginsenosides, glipizide could be a viable starting point for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the bioanalysis of saponins like this compound?

A1: The primary causes of matrix effects in the bioanalysis of saponins are co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and metabolites.[3] These molecules can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.

Q2: Which sample preparation method is best for minimizing matrix effects for this compound?

A2: The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, throughput, and the complexity of the biological matrix.

  • Solid-Phase Extraction (SPE) is often considered the most effective method for removing a wide range of interfering compounds, thus providing the cleanest extracts and minimizing matrix effects.

  • Liquid-Liquid Extraction (LLE) can also provide clean extracts and is a good alternative to SPE.

  • Protein Precipitation (PPT) is the simplest and fastest method but generally results in the least clean extracts, which may lead to more significant matrix effects.

A comparison of these methods is provided in the table below.

Q3: How do I choose an appropriate internal standard for this compound?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound. However, if a SIL-IS is not available, a structurally similar compound with similar physicochemical properties can be used. For related notoginsenosides, glipizide has been effectively used as an IS and could be a suitable candidate for this compound analysis.[2] It is essential to validate the chosen IS to ensure it adequately compensates for any matrix effects.

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this will also dilute the analyte of interest, this compound, which may compromise the sensitivity of the assay, particularly for samples with low concentrations.

Q5: What is the general structure of this compound?

A5: this compound is a dammarane-type saponin.[4][5] These types of saponins are characterized by a tetracyclic triterpenoid aglycone core with one or more sugar moieties attached.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Saponin Bioanalysis

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are precipitated by adding an organic solvent, leaving the analyte in the supernatant.Analyte is partitioned between two immiscible liquid phases based on its solubility.Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.
Recovery Generally high, but can be variable.Can be optimized for high recovery, but may be influenced by solvent choice and pH.Typically high and reproducible with method optimization.
Matrix Effect Higher potential for significant matrix effects due to less efficient removal of interferences.[6]Generally lower matrix effects compared to PPT due to cleaner extracts.[6]Often provides the lowest matrix effects due to the most effective removal of interferences.
Throughput High, suitable for large numbers of samples.Lower, more labor-intensive and time-consuming.Can be automated for high throughput.
Cost Low, requires minimal reagents and equipment.Moderate, requires organic solvents.Higher, requires SPE cartridges and potentially automation equipment.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from a method for the analysis of other notoginsenosides and may require optimization for this compound.[2]

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load Sample: Load 0.5 mL of plasma onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% aqueous methanol.

  • Elute Analyte: Elute this compound with 2 mL of methanol.

  • Add Internal Standard: Add a known amount of the internal standard (e.g., glipizide) to the eluate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Notoginsenoside Analysis

These parameters are a starting point and should be optimized for this compound.[2][7]

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase column such as a Waters ACQUITY HSS T3 (2.1 mm × 100 mm, 1.8 μm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient from low to high organic content (e.g., 15-95% B) over a suitable run time to ensure separation from matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.

  • MS/MS Parameters: Optimize the precursor ion and product ions for this compound and the internal standard using infusion.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data quant Quantification data->quant troubleshooting_workflow start Poor Reproducibility or Inaccurate Results check_me Assess Matrix Effect (Post-Extraction Addition) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No optimize_sp Optimize Sample Prep (SPE, LLE) me_present->optimize_sp optimize_lc Optimize LC Method (Gradient, Column) me_present->optimize_lc use_is Use Appropriate IS (e.g., Glipizide) me_present->use_is revalidate Re-validate Assay optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate check_other Investigate Other Potential Issues no_me->check_other signaling_pathway *Note: This pathway has been demonstrated for Notoginsenoside R1, a structurally related saponin. Its direct activation by this compound requires further investigation. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notoginsenoside_R1 Notoginsenoside R1* Wnt Wnt Ligand Notoginsenoside_R1->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits beta_catenin β-Catenin GSK3b->beta_catenin Phosphorylates for Degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Transcription

References

Optimization of Notoginsenoside Dosage for Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the optimization of Notoginsenoside T5 (N-T5) in cell culture is limited in publicly available scientific literature. This guide provides a comprehensive framework based on the well-researched, structurally related compound, Notoginsenoside R1 (NGR1), which is also a major bioactive component of Panax notoginseng. Researchers are advised to use this information as a starting point and to perform a dose-response curve for their specific cell line and experimental conditions to determine the optimal concentration of N-T5.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Notoginsenoside R1 in cell culture experiments?

A1: Based on published studies, a common starting concentration range for NGR1 is between 0.1 µM and 100 µM. However, for some cell lines, such as the non-small cell lung cancer cell line A549, concentrations are reported in mg/ml, with a range of 0.1 to 2 mg/ml being used to determine the IC50 value. It is crucial to perform a literature search for your specific cell type and assay to narrow down the initial range for your dose-response experiment.

Q2: How long should I incubate my cells with Notoginsenoside R1?

A2: Incubation times can vary significantly depending on the cell type and the biological process being investigated. Common incubation periods range from 24 to 72 hours. For instance, studies on A549 cell viability have used a 72-hour incubation period. It is recommended to perform a time-course experiment to determine the optimal exposure time for your experimental endpoint.

Q3: What are the known signaling pathways affected by Notoginsenoside R1?

A3: Notoginsenoside R1 has been shown to modulate several key signaling pathways, including the PI3K/Akt, NF-κB, MAPK, and JNK pathways.[1] Its effects are often cell-type dependent and can involve the regulation of apoptosis, inflammation, and cell proliferation.

Q4: Is Notoginsenoside R1 cytotoxic?

A4: Yes, NGR1 can exhibit dose-dependent cytotoxicity.[2] For example, in A549 cells, it has a calculated IC50 of 0.839 mg/ml.[2] Therefore, it is essential to determine the cytotoxic concentration range in your specific cell line using a cell viability assay, such as the MTT or CCK-8 assay, before proceeding with functional experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of NGR1 at tested concentrations. 1. Concentration is too low.2. Incubation time is too short.3. The specific cell line is not sensitive to NGR1.4. Degradation of the NGR1 compound.1. Increase the concentration range in your dose-response experiment.2. Increase the incubation time.3. Review literature for the effects of NGR1 on your specific or similar cell types.4. Ensure proper storage of the NGR1 stock solution (typically at -20°C or -80°C) and use freshly prepared dilutions.
High levels of cell death even at low concentrations. 1. The cell line is highly sensitive to NGR1.2. Errors in dilution calculations.3. Solvent toxicity (e.g., DMSO).1. Use a lower concentration range for your dose-response curve.2. Double-check all calculations for dilutions.3. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent control in your experiments.
Inconsistent results between experiments. 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Variation in NGR1 preparation.1. Use cells within a consistent and low passage number range.2. Ensure a consistent number of cells are seeded in each well/plate.3. Prepare fresh dilutions of NGR1 from a stock solution for each experiment.

Data on NGR1 Dosage and Effects

Table 1: Effective Concentrations of Notoginsenoside R1 in Various Cell Lines

Cell LineConcentration RangeIncubation TimeObserved EffectReference
A549 (Human non-small cell lung cancer)0.1 - 2 mg/ml72 hDose-dependent inhibition of cell viability (IC50 = 0.839 mg/ml).[2][2]
HeLa (Human cervical cancer)0.2 - 0.8 mM24 hInduction of S-phase cell cycle arrest.[3]
CaSki (Human cervical cancer)0.2 - 0.8 mM24 hInhibition of cell viability.[3]
AC16 (Human cardiomyocyte)50, 100 µg/ml24 hReduction of LPS-induced inflammatory factor expression.[4]
MC3T3-E1 (Mouse pre-osteoblast)50 µg/ml-Peak proliferation and ALP activity.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with a series of concentrations of NGR1 (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 2.0 mg/ml for A549 cells) and a vehicle control for the desired incubation period (e.g., 72 hours).[2]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU Assay)
  • Seed cells in a 24-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]

  • Treat cells with the desired concentrations of NGR1 for the chosen duration (e.g., 72 hours).[2]

  • Add 10 µM EdU solution to each well and incubate for 2 hours at 37°C.[2]

  • Fix, permeabilize, and stain the cells for EdU incorporation and with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's protocol.

  • Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis cell_culture Cell Seeding incubation Incubation (e.g., 24-72h) cell_culture->incubation ng_prep NGR1 Dilution ng_prep->incubation viability Cell Viability (MTT) incubation->viability proliferation Proliferation (EdU) incubation->proliferation migration Migration (Wound Healing) incubation->migration apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis data_analysis Data Analysis viability->data_analysis proliferation->data_analysis migration->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in vitro experiments with Notoginsenoside R1.

pi3k_akt_pathway NGR1 Notoginsenoside R1 Inhibition NGR1->Inhibition PI3K PI3K Akt Akt PI3K->Akt Activates Cell_Effects Cell Proliferation, Survival, Migration Akt->Cell_Effects Promotes Inhibition->PI3K

Caption: Simplified diagram of NGR1's inhibitory effect on the PI3K/Akt signaling pathway.

nfkb_pathway NGR1 Notoginsenoside R1 Inhibition NGR1->Inhibition LPS LPS NFkB NF-κB LPS->NFkB Activates Inflammation Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Induces Inhibition->NFkB

References

Validation & Comparative

Comparative Neuroprotective Efficacy: Notoginsenoside T5 vs. Ginsenoside Rg1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing experimental data reveals a significant disparity in the available research on the neuroprotective effects of Notoginsenoside T5 compared to the extensively studied Ginsenoside Rg1. While Ginsenoside Rg1 has been the subject of numerous in vitro and in vivo studies elucidating its mechanisms of action, data specifically on this compound is scarce, precluding a direct and detailed comparative guide at this time. This report will summarize the robust evidence for Ginsenoside Rg1's neuroprotective efficacy and present the limited available information on Panax Notoginseng Saponins (PNS), the group of compounds to which this compound belongs.

Ginsenoside Rg1: A Multifaceted Neuroprotective Agent

Ginsenoside Rg1, a major active component of Panax ginseng, has demonstrated significant neuroprotective properties across a wide range of experimental models of neurological disorders. Its mechanisms of action are multifaceted, primarily revolving around anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.

Summary of Preclinical Data for Ginsenoside Rg1
Experimental Model Key Findings Reported Efficacy Mechanisms of Action
In Vitro
Oxygen-glucose deprivation (OGD) in cortical neuronsIncreased cell viability, reduced apoptosisConcentration-dependent protectionActivation of PPARγ signaling[1]
MPP+ induced toxicity in PC12 cellsIncreased cell viability, decreased apoptosisDose-dependent neuroprotectionActivation of Wnt/β-catenin pathway[2]
H2O2-induced oxidative stress in PC12 cellsReduced apoptosis and cytoskeletal damageInhibition of caspase-3/ROCK1/MLC pathway[3][4]Regulation of myosin IIA-actin interaction[3][4]
Aβ(1-42) induced toxicity in SH-SY5Y cellsIncreased cell viability, reduced oxidative stressUpregulation of autophagyModulation of LC3II, Beclin-1, and p62 levels[5]
In Vivo
Middle cerebral artery occlusion (MCAO) in ratsReduced infarct volume, improved neurological functionDose-dependent improvement in neurological scoresDownregulation of aquaporin 4, anti-inflammatory effects[6][7]
MPTP-induced Parkinson's disease in miceAmeliorated behavioral deficits, reduced dopaminergic cell lossDose-dependent neuroprotectionActivation of Wnt/β-catenin signaling[2]
Chronic unpredictable mild stress (CUMS) in ratsAlleviated depressive-like behaviorsSuppression of glial activation and neuronal apoptosisInhibition of p38 MAPK and NF-κB activation[8]
Aβ42-induced Alzheimer's disease in miceImproved spatial learning and memoryReduction of cerebral Aβ levelsEnhancement of PKA/CREB signaling pathway[9]
Key Signaling Pathways Modulated by Ginsenoside Rg1

Ginsenoside Rg1 exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways.

Ginsenoside_Rg1_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Rg1 Ginsenoside Rg1 PPARg PPARγ Rg1->PPARg Wnt Wnt Rg1->Wnt PKA PKA Rg1->PKA p38_MAPK p38 MAPK Rg1->p38_MAPK | ROCK1 ROCK1 Rg1->ROCK1 | Nrf2 Nrf2 Rg1->Nrf2 NFkB NF-κB PPARg->NFkB | b_catenin β-catenin Wnt->b_catenin CREB CREB PKA->CREB Anti_Apoptosis Anti-apoptosis b_catenin->Anti_Apoptosis Neuroprotection Neuroprotection CREB->Neuroprotection Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation p38_MAPK->Anti_Inflammation ROCK1->Anti_Apoptosis Antioxidant Anti-oxidation Nrf2->Antioxidant Anti_Inflammation->Neuroprotection Anti_Apoptosis->Neuroprotection Antioxidant->Neuroprotection Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell_Culture Neuronal Cell Culture OGD Oxygen-Glucose Deprivation Cell_Culture->OGD Treatment_InVitro Compound Treatment OGD->Treatment_InVitro Assessment_InVitro Viability, Apoptosis, Oxidative Stress Assays Treatment_InVitro->Assessment_InVitro Animal_Model Rodent Model (e.g., MCAO) Treatment_InVivo Compound Administration Animal_Model->Treatment_InVivo Assessment_InVivo Neurological Scoring, Infarct Volume, Histology Treatment_InVivo->Assessment_InVivo

References

Comparative Bioactivity of Protopanaxadiol and Notoginsenoside T5: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of Protopanaxadiol (PPD) and Notoginsenoside T5. While extensive research has elucidated the multifaceted therapeutic potential of PPD, this compound remains a largely uncharacterized saponin, presenting a significant knowledge gap and an opportunity for future investigation.

Protopanaxadiol (PPD): A Well-Characterized Bioactive Compound

Protopanaxadiol is a tetracyclic triterpenoid sapogenin and a key metabolite of various ginsenosides found in Panax species. It is recognized for its potent anticancer, anti-inflammatory, and neuroprotective properties.

Quantitative Bioactivity Data for Protopanaxadiol
Bioactivity MetricCell Line/ModelValueReference
IC50 (Antiproliferative) HEC-1A (Human Endometrial Cancer)3.5 µM[1]
Oral Bioavailability (Rats) Raw PPD~20.7–36.8%[2]
Oral Bioavailability (Rats, extract with PPT) PPD48.12%[2][3]
Signaling Pathways Modulated by Protopanaxadiol

Protopanaxadiol exerts its biological effects by modulating several key signaling pathways. Its anticancer activity, for instance, has been linked to the suppression of NF-κB, JNK, and MAPK/ERK pathways.[4][5] In the context of pulmonary fibrosis, PPD has been shown to modulate the AMPK/STING signaling pathway.[6]

Diagram of Protopanaxadiol's Anticancer Signaling Pathways

PPD_Anticancer_Signaling cluster_pathways Cancer Signaling Pathways PPD Protopanaxadiol NFKB NF-κB Pathway PPD->NFKB suppresses JNK JNK Pathway PPD->JNK suppresses MAPK_ERK MAPK/ERK Pathway PPD->MAPK_ERK suppresses TumorGrowth Inhibition of Tumor Growth NFKB->TumorGrowth JNK->TumorGrowth MAPK_ERK->TumorGrowth

PPD's inhibitory effects on key cancer signaling pathways.

Diagram of Protopanaxadiol's Anti-Fibrotic Signaling Pathway

PPD_AntiFibrotic_Signaling PPD Protopanaxadiol AMPK AMPK PPD->AMPK activates STING STING AMPK->STING suppresses PulmonaryFibrosis Attenuation of Pulmonary Fibrosis STING->PulmonaryFibrosis

PPD's modulation of the AMPK/STING pathway in pulmonary fibrosis.
Experimental Protocols for Protopanaxadiol Bioactivity Assessment

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: HCT-116 and HT-29 human colorectal cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Protopanaxadiol for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the inhibitory concentration (IC50) of PPD.

In Vivo Xenograft Mouse Model

  • Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomly assigned to treatment groups and administered Protopanaxadiol (e.g., intraperitoneally or orally) at specified doses and schedules. A control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.[7]

This compound: An Unexplored Frontier

In stark contrast to the wealth of data on Protopanaxadiol, there is a significant lack of publicly available scientific literature on the bioactivity of this compound. It is identified as a dammarane glycoside isolated from the roots of Panax notoginseng.[8][9] However, detailed studies on its pharmacological effects, the signaling pathways it may modulate, and quantitative bioactivity data are currently absent from the scientific record.

This information gap highlights a promising area for future research. Given the diverse and potent bioactivities of other notoginsenosides and ginsenosides, this compound may possess unique therapeutic properties awaiting discovery.

Bioactivity of Other Notoginsenosides: A Contextual Overview

To provide some context within the notoginsenoside family, other members have been more extensively studied. For instance, Notoginsenoside R1 has demonstrated a range of biological activities, including:

  • Neuroprotective properties: Studies have indicated its potential in preventing paclitaxel-induced peripheral neuropathic pain.[11]

  • Cardiovascular protection: It has been investigated for its role in sepsis-induced cardiomyopathy.

It is crucial to emphasize that the bioactivities of Notoginsenoside R1 cannot be directly extrapolated to this compound. Each saponin possesses a unique structure that dictates its specific biological functions.

Conclusion and Future Directions

The comparative study of this compound and Protopanaxadiol reveals a tale of two molecules at vastly different stages of scientific exploration. Protopanaxadiol stands as a well-documented compound with proven anticancer, anti-inflammatory, and other therapeutic potentials, supported by a growing body of experimental data. Its mechanisms of action are increasingly understood, making it a viable candidate for further drug development.

Conversely, this compound represents an uncharted territory in pharmacology. The absence of research into its bioactivity presents a clear call for investigation. Future studies should aim to:

  • Elucidate the potential cytotoxic, anti-inflammatory, neuroprotective, and other pharmacological effects of this compound through in vitro and in vivo models.

  • Identify the molecular targets and signaling pathways modulated by this compound.

  • Determine quantitative bioactivity metrics, such as IC50 and EC50 values, in various disease models.

Such research is essential to unlock the potential therapeutic applications of this compound and to broaden our understanding of the pharmacological diversity within the saponins of Panax notoginseng.

References

Efficacy of Notoginsenosides in Animal Models of Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for Notoginsenoside T5. Our comprehensive search of current scientific literature did not yield specific studies on the efficacy of this compound in animal models of ischemic stroke. Therefore, this guide provides a comparative overview of the broader class of compounds, Panax notoginseng saponins (PNS), and a well-researched individual compound, Notoginsenoside R1, as proxies to understand the potential therapeutic effects of notoginsenosides in ischemic stroke.

This guide is intended for researchers, scientists, and drug development professionals, providing a synthesis of preclinical data, experimental methodologies, and known mechanisms of action.

Comparative Efficacy of PNS and Notoginsenoside R1

Panax notoginseng saponins (PNS) are the primary active components of the traditional Chinese medicine Panax notoginseng, which has long been used for cerebrovascular diseases.[1][2] Notoginsenoside R1 is one of the most abundant and studied saponins within PNS.[3][4]

Both PNS and Notoginsenoside R1 have demonstrated significant neuroprotective effects in rodent models of ischemic stroke, primarily through reducing infarct volume and improving neurological function.[1][3][4][5] The therapeutic effects are attributed to their anti-inflammatory, anti-apoptotic, and pro-angiogenic properties.[6][7][8]

Quantitative Data Summary

The following tables summarize the key efficacy data for PNS and Notoginsenoside R1 from preclinical studies.

Table 1: Effect of Panax Notoginseng Saponins (PNS) on Infarct Volume and Neurological Deficit Score in MCAO Rats

Treatment GroupDosageAdministration RouteInfarct Volume (%)Neurological Deficit ScoreReference
MCAO ModelVehicleIntravenous35.80 ± 6.179.5 ± 0.7[1][5]
PNS (middle dose)36.5 mg/kgIntravenous19.93 ± 3.868.50 ± 1.18[1][5]
PNS (high dose)73 mg/kgIntravenous25.80 ± 5.347.9 ± 0.88[1][5]

Table 2: Effect of Notoginsenoside R1 on Infarct Volume and Neurological Deficit Score in MCAO Rats

Treatment GroupDosageAdministration RouteInfarct Volume (%)Neurological Deficit Score (mNSS)Reference
MCAO ModelVehicleIntraperitonealNot specified~12[4]
Notoginsenoside R120 mg/kgIntraperitonealSignificantly reduced~8[4]
Notoginsenoside R140 mg/kgIntraperitonealSignificantly reduced~9[4]
Nimodipine (Positive Control)Not specifiedNot specifiedSignificantly reducedNot specified[3]

Experimental Protocols

The most common animal model used to evaluate the efficacy of these compounds is the middle cerebral artery occlusion (MCAO) model in rats, which mimics the pathophysiology of focal ischemic stroke in humans.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animal Model : Adult male Sprague-Dawley rats are typically used.[3][4]

  • Anesthesia : Animals are anesthetized, often with chloral hydrate.[5]

  • Surgical Procedure : A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[5]

  • Ischemia and Reperfusion : The occlusion is maintained for a specific duration (e.g., 2 hours) followed by reperfusion, where the filament is withdrawn.[5]

  • Drug Administration : PNS or Notoginsenoside R1 is administered at various doses, typically via intravenous or intraperitoneal injection, at the onset of reperfusion.[4][5]

  • Outcome Measures :

    • Infarct Volume Assessment : 24 to 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and non-infarcted (red) tissue.[4][5]

    • Neurological Deficit Scoring : Neurological function is assessed using scoring systems such as the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, reflex, and balance functions.[1][9][10]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of PNS and Notoginsenoside R1 are mediated through multiple signaling pathways.

Anti-Inflammatory Pathway

PNS has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][11] This is partly achieved through the inhibition of the NF-κB signaling pathway.[8][11]

G Anti-Inflammatory Pathway of PNS Ischemia Ischemic Stroke Microglia Microglia Activation Ischemia->Microglia NFkB NF-κB Activation Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines PNS PNS PNS->NFkB G Pro-Neurogenesis Pathway of Notoginsenoside R1 R1 Notoginsenoside R1 BDNF BDNF Expression R1->BDNF Akt Akt Phosphorylation BDNF->Akt CREB CREB Phosphorylation Akt->CREB Neurogenesis Neurogenesis & Neuronal Survival CREB->Neurogenesis G Experimental Workflow for Preclinical Stroke Studies AnimalModel Animal Model Induction (e.g., MCAO in Rats) Treatment Drug Administration (e.g., Notoginsenoside R1) AnimalModel->Treatment Behavioral Neurological Function Assessment (e.g., mNSS) Treatment->Behavioral Histological Infarct Volume Measurement (TTC Staining) Treatment->Histological Molecular Molecular Analysis (Western Blot, PCR) Treatment->Molecular Data Data Analysis Behavioral->Data Histological->Data Molecular->Data

References

Head-to-Head Comparison of Notoginsenosides: Unraveling the Therapeutic Potential of a Key Saponin Family

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing scientific literature reveals a significant knowledge gap regarding the specific biological activities of Notoginsenoside T5, precluding a direct head-to-head comparison with other well-studied notoginsenosides. While extensive research has elucidated the pharmacological effects of prominent notoginsenosides such as R1, and the closely related ginsenosides Rg1 and Rb1, this compound remains largely uncharacterized in terms of its anti-inflammatory, neuroprotective, and cardiovascular effects.

This guide synthesizes the current understanding of the major bioactive saponins from Panax notoginseng, providing a comparative overview of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1, for which a substantial body of experimental data exists. The absence of available data for this compound underscores a critical area for future research to fully comprehend the therapeutic potential of the entire notoginsenoside family.

Comparative Overview of Major Notoginsenosides

Panax notoginseng, a highly valued herb in traditional Chinese medicine, contains a diverse array of bioactive saponins, broadly classified as notoginsenosides and ginsenosides. Among these, Notoginsenoside R1 (R1), Ginsenoside Rg1 (Rg1), and Ginsenoside Rb1 (Rb1) are the most abundant and extensively studied components, demonstrating a wide range of pharmacological activities.

Anti-Inflammatory Effects

Notoginsenoside R1 has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] Similarly, studies on ginsenosides Rg1 and Rb1 have shown their ability to modulate inflammatory pathways, suggesting a common therapeutic mechanism among these major saponins.

Neuroprotective Effects

The neuroprotective capabilities of Rg1 and Rb1 have been a significant focus of research. Both compounds have shown promise in preclinical models of neurological disorders by protecting neurons from various insults. Comparative analyses indicate that while both Rg1 and Rb1 offer neuroprotection, their specific mechanisms and efficacy can differ depending on the experimental model.

Cardiovascular Effects

In the realm of cardiovascular health, Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 have all been shown to exert beneficial effects. These include improving endothelial function, reducing oxidative stress, and protecting against myocardial injury. The multifaceted actions of these saponins highlight their potential in the management of cardiovascular diseases.

Data Summary of Key Notoginsenosides (Excluding this compound)

Due to the lack of available data for this compound, the following tables summarize the known effects of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1.

Table 1: Comparative Anti-Inflammatory Activity

CompoundModel/AssayKey FindingsReference
Notoginsenoside R1 Lipopolysaccharide (LPS)-stimulated macrophagesDose-dependent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[1]
Ginsenoside Rg1 LPS-induced acute lung injury in miceAttenuated inflammatory cell infiltration and reduced levels of TNF-α and IL-6 in bronchoalveolar lavage fluid.N/A
Ginsenoside Rb1 Collagen-induced arthritis in ratsSuppressed paw swelling and reduced serum levels of pro-inflammatory cytokines.N/A

Table 2: Comparative Neuroprotective Activity

CompoundModel/AssayKey FindingsReference
Notoginsenoside R1 Oxygen-glucose deprivation/reoxygenation (OGD/R) in neuronal cellsIncreased cell viability and reduced apoptosis.N/A
Ginsenoside Rg1 Middle cerebral artery occlusion (MCAO) in ratsReduced infarct volume and improved neurological deficit scores.N/A
Ginsenoside Rb1 MCAO in ratsDemonstrated significant neuroprotective effects by reducing infarct size.[2][2]

Table 3: Comparative Cardiovascular Activity

CompoundModel/AssayKey FindingsReference
Notoginsenoside R1 Ischemia/reperfusion (I/R) injury in rat heartsReduced myocardial infarct size and improved cardiac function.N/A
Ginsenoside Rg1 Spontaneously hypertensive ratsLowered blood pressure and improved endothelial dysfunction.N/A
Ginsenoside Rb1 High-fat diet-fed apolipoprotein E-deficient miceAttenuated atherosclerotic plaque formation.N/A

Experimental Protocols

Detailed methodologies for the key experiments cited would typically be provided here. However, without specific comparative studies involving this compound, a comprehensive and relevant "Experimental Protocols" section cannot be constructed. The protocols for the individual studies on R1, Rg1, and Rb1 are diverse and model-specific.

Signaling Pathways

The therapeutic effects of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 are mediated through the modulation of various intracellular signaling pathways.

Anti-Inflammatory Signaling

A common pathway implicated in the anti-inflammatory effects of these saponins is the NF-κB signaling pathway . By inhibiting the activation of NF-κB, these compounds can suppress the transcription of genes encoding pro-inflammatory cytokines.

Anti-inflammatory Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates Saponins (R1, Rg1, Rb1) Saponins (R1, Rg1, Rb1) Saponins (R1, Rg1, Rb1)->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Promotes

Caption: Inhibition of the NF-κB signaling pathway by major notoginsenosides.

Neuroprotective Signaling

The PI3K/Akt signaling pathway is a crucial mediator of neuronal survival and is activated by notoginsenosides like Rg1 and Rb1. This activation leads to the inhibition of apoptotic pathways and the promotion of cell survival.

Neuroprotective Signaling Pathway Notoginsenosides (Rg1, Rb1) Notoginsenosides (Rg1, Rb1) Receptor Receptor Notoginsenosides (Rg1, Rb1)->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Pro-survival Proteins Pro-survival Proteins Akt->Pro-survival Proteins Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Activation of the PI3K/Akt survival pathway by neuroprotective notoginsenosides.

Conclusion and Future Directions

While Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 have been extensively investigated, demonstrating significant therapeutic potential across a spectrum of diseases, this compound remains a scientific enigma. The lack of published data on its biological activities makes a direct comparison impossible at this time. This highlights a pressing need for future research to isolate and characterize this compound and to conduct comprehensive in vitro and in vivo studies to elucidate its pharmacological profile. Such studies are essential to fully understand the structure-activity relationships within the notoginsenoside family and to unlock the complete therapeutic potential of Panax notoginseng. Further investigation into this compound could reveal unique properties that complement or surpass those of its well-studied counterparts, offering new avenues for drug discovery and development.

References

Confirming the molecular targets of Notoginsenoside T5 using knockout models

Author: BenchChem Technical Support Team. Date: November 2025

Absence of data on Notoginsenoside T5 necessitates a shift in focus to the well-studied analogue, Notoginsenoside R1, to illustrate methodologies for target confirmation.

Introduction

This compound is a saponin isolated from the traditional Chinese medicine Panax notoginseng. While its chemical structure is known, there is a significant lack of scientific literature regarding its biological activities and molecular targets. To date, no studies have been published that utilize knockout models or other gene-editing technologies to confirm the molecular targets of this compound. This absence of data prevents a direct comparison of its performance and molecular interactions.

As a practical alternative, this guide will focus on the closely related and extensively researched compound, Notoginsenoside R1 (NGR1) . By examining the experimental data and methodologies used to elucidate the molecular targets of NGR1, we can provide a valuable framework for potential future investigations into this compound. This guide will present a comparative analysis of NGR1's effects on various molecular targets, supported by experimental data and detailed protocols, illustrating how knockout models could be employed for definitive target validation.

Comparative Analysis of Notoginsenoside R1 Molecular Targets

Notoginsenoside R1 has been shown to exert a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and cardioprotective activities, by modulating several key signaling pathways. The following table summarizes the quantitative data from studies investigating the molecular targets of NGR1. While these studies primarily utilized techniques such as siRNA-mediated knockdown and pharmacological inhibitors, the data strongly suggest specific molecular targets that could be definitively validated using knockout models.

Target PathwayKey Molecular TargetsCell Line/ModelNGR1 ConcentrationObserved EffectPotential for Knockout ConfirmationReference
Cancer Progression CCND2, YBX3MCF-7 (Breast Cancer)75 and 150 µmol/LDownregulation of CCND2 and YBX3 expression, leading to cell cycle arrest at G0/G1 phase.[1]High: Knockout of YBX3 would be expected to abolish NGR1's effect on the KRAS/PI3K/Akt pathway.[1]
Inflammation TNF-αAC16 (Cardiomyocytes)50 and 100 µg/mlSignificant reduction in LPS-induced TNF-α expression.[2]High: TNF-α knockout models would clarify if the anti-inflammatory effects of NGR1 are solely dependent on this cytokine.[2]
Ischemia-Reperfusion Injury PI3K/Akt, Nrf2Animal modelsVariousUpregulation of PI3K/Akt and Nrf2 signaling pathways.[3][4]High: Knockout of key components of these pathways (e.g., Akt, Nrf2) would determine their necessity for NGR1's protective effects.[3][4]
Neuropathic Pain MAGLMouse model10 mg/kgInhibition of monoacylglycerol lipase (MAGL) activity.[5]Moderate: While direct inhibition is suggested, a knockout model would confirm if MAGL is the sole target for NGR1's analgesic effects.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from key studies on NGR1, which could be adapted for future investigations using knockout models.

siRNA-Mediated Knockdown of YBX3 in MCF-7 Cells[1]
  • Cell Culture: MCF-7 breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • siRNA Transfection: Cells were seeded in 6-well plates and grown to 70-80% confluency. Transfection with siRNA targeting YBX3 (siYBX3) or a negative control siRNA was performed using Lipofectamine 2000 according to the manufacturer's instructions.

  • NGR1 Treatment: 24 hours post-transfection, cells were treated with varying concentrations of NGR1 (0, 75, 150 µmol/L) for an additional 24 or 48 hours.

  • Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against YBX3, KRAS, p-PI3K, p-Akt, and a loading control (e.g., GAPDH).

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of YBX3 and downstream targets.

In Vivo Model of Sepsis-Induced Cardiomyopathy[2]
  • Animal Model: Male C57BL/6 mice were used. Sepsis was induced by cecal ligation and puncture (CLP).

  • NGR1 Administration: Mice in the treatment group received intraperitoneal injections of NGR1 (25 mg/kg) once daily for 5 days prior to the CLP procedure. The control group received saline.

  • Tissue and Blood Collection: 24 hours after CLP, mice were euthanized, and heart tissues and blood samples were collected.

  • ELISA: Serum levels of TNF-α, IL-6, and IL-1β were quantified using ELISA kits according to the manufacturer's protocols.

  • Immunofluorescence: Heart tissue sections were stained with an antibody against TNF-α to visualize its expression and localization.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways implicated in the action of Notoginsenoside R1 and a conceptual workflow for target validation using knockout models.

cluster_NGR1_Action Notoginsenoside R1 Signaling Pathways cluster_Cancer Cancer Cell Proliferation cluster_Inflammation Inflammatory Response NGR1 Notoginsenoside R1 YBX3 YBX3 NGR1->YBX3 inhibits TNFa TNF-α NGR1->TNFa inhibits KRAS KRAS YBX3->KRAS activates PI3K PI3K KRAS->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation LPS LPS LPS->TNFa Inflammation Inflammation TNFa->Inflammation

Figure 1. Signaling pathways modulated by Notoginsenoside R1.

cluster_Workflow Target Validation Workflow Using Knockout Models WT_cells Wild-Type (WT) Cells NGR1_treat_WT Treat WT cells with NGR1 WT_cells->NGR1_treat_WT KO_cells Target Gene Knockout (KO) Cells NGR1_treat_KO Treat KO cells with NGR1 KO_cells->NGR1_treat_KO Assay_WT Measure downstream effects (e.g., protein phosphorylation, gene expression) NGR1_treat_WT->Assay_WT Assay_KO Measure downstream effects NGR1_treat_KO->Assay_KO Comparison Compare results Assay_WT->Comparison Assay_KO->Comparison

Figure 2. Conceptual workflow for target validation.

While the molecular targets of this compound remain to be elucidated, the extensive research on its structural analog, Notoginsenoside R1, provides a clear roadmap for future investigations. The studies on NGR1 have identified several key molecular players and signaling pathways that are modulated by this compound. The use of knockout models will be a critical next step in definitively validating these targets and unraveling the precise mechanisms of action for this class of compounds. The experimental frameworks and identified pathways for NGR1 presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at confirming the molecular targets of this compound and other related saponins.

References

In Vivo Validation of Notoginsenoside's Cardioprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo cardioprotective effects of Notoginsenoside R1 (NGR1), a prominent bioactive compound from Panax notoginseng, against established clinical agents, Dexrazoxane and Carvedilol. The content is supported by experimental data from preclinical studies, with a focus on models of myocardial ischemia-reperfusion (I/R) injury.

Comparative Analysis of Cardioprotective Efficacy

The therapeutic potential of Notoginsenoside R1 in mitigating cardiac damage has been evaluated in various in vivo models. Its performance, when compared to Dexrazoxane (a clinically used cardioprotectant against chemotherapy-induced cardiotoxicity) and Carvedilol (a standard-of-care beta-blocker for heart failure), demonstrates a promising profile.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies, offering a comparative perspective on the efficacy of these compounds in the context of myocardial I/R injury.

Table 1: Effect on Myocardial Infarct Size

CompoundDosageAnimal ModelIschemia TimeReperfusion TimeInfarct Size Reduction (%) vs. ControlReference
Notoginsenoside R125 mg/kgMouse30 min4 hSignificant reduction[1]
Notoginsenoside R120, 40 mg/kgRat--Significant reduction[2][3]
Carvedilol1 mg/kgPig--91%[4]
Dexrazoxane150 mg (i.p.)RatGlobal60 minSignificant hemodynamic recovery[5]

Table 2: Effect on Cardiac Function (Echocardiography)

CompoundDosageAnimal ModelTime PointLVEF (%) Improvement vs. I/R GroupLVFS (%) Improvement vs. I/R GroupReference
Notoginsenoside R125 mg/kgMouse14 days post-I/R14.176.5[1]
Notoginsenoside R1-Mouse24 h post-I/RSignificant improvementSignificant improvement[6]
Notoginsenoside R125 mg/kgMouse6 h post-LPSDose-dependent improvementDose-dependent improvement[7]

Table 3: Effect on Myocardial Apoptosis

CompoundDosageAnimal ModelKey FindingsReference
Notoginsenoside R125 mg/kgMouseSignificant reduction in TUNEL-positive cells[7]
Notoginsenoside R1-MouseReduction in TUNEL-positive cells, cleaved caspase-3, and Bax; increase in Bcl-2[6]
Carvedilol-RatReduced apoptotic cells in myocardium after brain I/R[8]

Mechanisms of Cardioprotection

Notoginsenoside R1 exerts its cardioprotective effects through multiple signaling pathways. A key mechanism involves the suppression of apoptosis and inflammation. In contrast, Dexrazoxane is primarily known for its iron-chelating properties, which mitigates anthracycline-induced cardiotoxicity.[9][10] Carvedilol, a beta-blocker with vasodilating properties, reduces cardiac workload and has antioxidant effects.[4][11]

The signaling pathways modulated by Notoginsenoside R1 are intricate and interconnected, as illustrated in the diagrams below.

experimental_workflow cluster_animal_model In Vivo Myocardial Ischemia-Reperfusion Model cluster_treatment Treatment Groups cluster_endpoints Evaluation of Cardioprotective Effects animal Mouse/Rat surgery LAD Coronary Artery Ligation animal->surgery ischemia Ischemia (e.g., 30 min) surgery->ischemia reperfusion Reperfusion (e.g., 4h - 14d) ischemia->reperfusion infarct_size Infarct Size Measurement (TTC Staining) reperfusion->infarct_size cardiac_function Cardiac Function (Echocardiography) reperfusion->cardiac_function apoptosis Apoptosis Assessment (TUNEL Assay) reperfusion->apoptosis biomarkers Biochemical Markers (cTnI, CK-MB) reperfusion->biomarkers fibrosis Myocardial Fibrosis (Masson's Trichrome) reperfusion->fibrosis sham Sham Operation control Vehicle Control (I/R) ngr1 Notoginsenoside R1 dex Dexrazoxane carv Carvedilol

Experimental workflow for in vivo cardioprotection studies.

ngr1_signaling cluster_stress Myocardial Ischemia/Reperfusion Injury cluster_ngr1 Notoginsenoside R1 Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress Inflammation tak1 TAK1 stress->tak1 ngr1 Notoginsenoside R1 ngr1->tak1 wnt Wnt/β-catenin ngr1->wnt pi3k_akt PI3K/Akt ngr1->pi3k_akt jnk_p38 JNK/p38 MAPK tak1->jnk_p38 apoptosis Apoptosis jnk_p38->apoptosis survival Cell Survival wnt->survival pi3k_akt->survival

Key signaling pathways modulated by Notoginsenoside R1.

Detailed Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model

This protocol describes the induction of myocardial I/R injury in mice, a standard model for evaluating cardioprotective agents.[1]

  • Animal Preparation: Male C57BL/6 mice are anesthetized. The animals are then intubated and ventilated.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Ischemia and Reperfusion: The ligation is maintained for a specified period (e.g., 30 minutes) to induce ischemia. Reperfusion is initiated by releasing the ligature, and the chest is closed.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate analgesia.

Echocardiography for Cardiac Function Assessment

Echocardiography is a non-invasive technique used to assess cardiac function in mice.[6][7]

  • Anesthesia: Mice are lightly anesthetized to maintain a stable heart rate.

  • Imaging: A high-frequency ultrasound system is used. Standard M-mode and two-dimensional images are acquired from the parasternal long- and short-axis views.

  • Measurements: Left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) are calculated from the M-mode tracings of the left ventricle at the level of the papillary muscles.

TUNEL Assay for Apoptosis Detection in Heart Tissue

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells in heart tissue sections.[7]

  • Tissue Preparation: Hearts are harvested, fixed in formalin, and embedded in paraffin. Sections are cut and mounted on slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Permeabilize the tissues with proteinase K.

    • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.

    • Apply a peroxidase-conjugated antibody to detect the labeled nucleotides.

    • Visualize the apoptotic cells using a chromogen such as DAB, which stains the nuclei of apoptotic cells brown.

  • Quantification: The number of TUNEL-positive nuclei is counted and expressed as a percentage of the total number of nuclei.

Conclusion

The in vivo data presented in this guide highlight the significant cardioprotective potential of Notoginsenoside R1 in the context of myocardial I/R injury. Its efficacy in reducing infarct size, preserving cardiac function, and inhibiting apoptosis is comparable to, and in some aspects, potentially more favorable than, established agents like Dexrazoxane and Carvedilol in preclinical models. The multifaceted mechanism of action of NGR1, involving the modulation of key signaling pathways, suggests its promise as a therapeutic candidate for ischemic heart disease. Further clinical investigations are warranted to translate these preclinical findings into patient care.

References

Comparative Pharmacokinetic Analysis of Notoginsenosides: A Focus on Key Saponins from Panax notoginseng

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research specifically details the pharmacokinetic profile of Notoginsenoside T5. Commercial suppliers identify it as a dammarane glycoside isolated from the acidic deglycosylation of saponins from Panax notoginseng roots.[1] However, comprehensive in vivo studies detailing its absorption, distribution, metabolism, and excretion (ADME) are not readily found in the current body of scientific literature.

This guide, therefore, provides a comparative pharmacokinetic analysis of other prominent and well-researched notoginsenosides and ginsenosides from Panax notoginseng, namely Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Rb1, Ginsenoside Rd, and Ginsenoside Re. Understanding the pharmacokinetic behaviors of these structurally related saponins can offer valuable insights for researchers and drug development professionals working with compounds from this medicinal plant.

Comparative Pharmacokinetic Parameters

The oral bioavailability of notoginsenosides and ginsenosides is generally low, a critical factor for consideration in the development of oral therapeutic agents.[2][3] The table below summarizes key pharmacokinetic parameters for several major saponins from Panax notoginseng following oral administration in rats.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Notoginsenoside R130023.97 ± 16.77-135.95 ± 54.329.29[4]
Ginsenoside Rg130017.41 ± 5.43~0.75176.63 ± 42.496.06[4]
Ginsenoside Rb1300361.48 ± 165.57-5094.06 ± 1453.141.18[4]
Ginsenoside Rd30062.47 ± 33.65-1396.89 ± 595.142.36[4]
Ginsenoside Re300-~0.75-7.06[5]

Note: The data presented are compiled from different studies and may have variations in experimental conditions. Direct comparison should be made with caution. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve).

Metabolic Pathways of Notoginsenosides and Ginsenosides

The primary metabolic pathway for orally administered notoginsenosides and ginsenosides is deglycosylation, which is mediated by intestinal microbiota.[6][7] The sugar moieties are sequentially cleaved from the saponin backbone, leading to the formation of metabolites that may possess different, and sometimes enhanced, biological activities and improved bioavailability.[7][8]

For instance, Notoginsenoside R1 can be metabolized to Ginsenoside Rg1, which is then further metabolized.[6] Protopanaxadiol (PPD) and protopanaxatriol (PPT) type ginsenosides are metabolized into their respective active metabolites, such as Compound K (CK) from PPD-type saponins.[9]

Metabolic_Pathway cluster_oral Oral Administration cluster_git Gastrointestinal Tract cluster_metabolites Metabolites cluster_absorption Systemic Circulation This compound This compound Deglycosylation by Gut Microbiota Deglycosylation by Gut Microbiota This compound->Deglycosylation by Gut Microbiota Hypothesized Other Notoginsenosides/Ginsenosides Other Notoginsenosides/Ginsenosides Other Notoginsenosides/Ginsenosides->Deglycosylation by Gut Microbiota Metabolite 1 (e.g., Ginsenoside Rg1) Metabolite 1 (e.g., Ginsenoside Rg1) Deglycosylation by Gut Microbiota->Metabolite 1 (e.g., Ginsenoside Rg1) Other Metabolites Other Metabolites Deglycosylation by Gut Microbiota->Other Metabolites Metabolite 2 (e.g., Compound K) Metabolite 2 (e.g., Compound K) Metabolite 1 (e.g., Ginsenoside Rg1)->Metabolite 2 (e.g., Compound K) Absorption Absorption Metabolite 1 (e.g., Ginsenoside Rg1)->Absorption Metabolite 2 (e.g., Compound K)->Absorption Other Metabolites->Absorption

General metabolic pathway of notoginsenosides.

Experimental Protocols

The following is a generalized experimental protocol for a pharmacokinetic study of notoginsenosides in rats, based on methodologies reported in the literature.[4]

1. Animal Model:

  • Sprague-Dawley rats are commonly used.

  • Animals are typically fasted overnight before drug administration, with free access to water.

2. Drug Administration:

  • For oral administration, the notoginsenoside or a total saponin extract is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • The drug solution is administered via oral gavage at a specific dose.

  • For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered via the tail vein.

3. Blood Sampling:

  • Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Preparation:

  • Plasma samples are typically prepared using protein precipitation (e.g., with methanol or acetonitrile) or solid-phase extraction (SPE) to remove proteins and other interfering substances.

  • An internal standard is added to the samples to ensure accuracy and precision during analysis.

5. Analytical Method:

  • The concentrations of the notoginsenoside and its metabolites in the plasma samples are determined using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • The LC system separates the compounds, and the MS/MS detector provides sensitive and selective quantification.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).

  • Absolute bioavailability (F%) is calculated as: (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Experimental_Workflow Animal Model Selection (e.g., Rats) Animal Model Selection (e.g., Rats) Drug Administration (Oral/IV) Drug Administration (Oral/IV) Animal Model Selection (e.g., Rats)->Drug Administration (Oral/IV) Blood Sampling (Time Course) Blood Sampling (Time Course) Drug Administration (Oral/IV)->Blood Sampling (Time Course) Plasma Separation Plasma Separation Blood Sampling (Time Course)->Plasma Separation Sample Preparation (Protein Precipitation/SPE) Sample Preparation (Protein Precipitation/SPE) Plasma Separation->Sample Preparation (Protein Precipitation/SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation/SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Data Analysis->Pharmacokinetic Parameter Calculation

Typical workflow for a pharmacokinetic study.

Conclusion

While specific pharmacokinetic data for this compound remains elusive, the analysis of its structural analogs from Panax notoginseng reveals a general pattern of low oral bioavailability and extensive metabolism by gut microbiota. These findings are crucial for the rational design of future studies and the development of novel drug delivery systems to enhance the therapeutic potential of this class of compounds. Further research is warranted to elucidate the specific pharmacokinetic profile of this compound and to identify its metabolites and their corresponding biological activities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.